5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Description
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Properties
Molecular Formula |
C8H4Cl2F2O |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
5-chloro-2,3-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2F2O/c1-3-5(9)2-4(8(10)13)7(12)6(3)11/h2H,1H3 |
InChI Key |
RNPZVHICWXPYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Fluorinated Benzoyl Chlorides in Modern Chemistry
Substituted benzoyl chlorides are foundational reagents in organic synthesis, prized for their ability to introduce the benzoyl moiety into a wide range of molecules. Within this class, compounds bearing fluorine atoms have gained exceptional importance, particularly in the fields of pharmaceutical and agrochemical development. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to strategically modulate a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The strategic incorporation of fluorine can transform a promising but flawed compound into a viable drug candidate by blocking sites of enzymatic breakdown or enhancing target selectivity.[3]
This guide provides a comprehensive technical overview of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride , a highly functionalized building block. As this is a specialized reagent, this document synthesizes direct data with expert analysis derived from closely related chemical structures to present a holistic profile for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, predictive spectroscopic signature, plausible synthetic routes, core reactivity, and critical safety protocols, establishing a framework for its effective use in the laboratory.
Section 1: Molecular Profile and Physicochemical Properties
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a complex aromatic acyl chloride featuring a strategic arrangement of electron-withdrawing and electron-donating groups. This substitution pattern makes it a valuable intermediate for creating highly tailored molecules.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source/Method |
|---|---|---|
| IUPAC Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride | --- |
| CAS Number | Not assigned / Not publicly available | Literature Search |
| Molecular Formula | C₈H₄Cl₂F₂O | --- |
| Molecular Weight | 225.02 g/mol | Calculated |
| Appearance | Colorless to light yellow fuming liquid (Predicted) | Analogy to Benzoyl Chloride[4] |
| Boiling Point | ~220-240 °C (Predicted) | Extrapolated from similar structures |
| Density | ~1.5 - 1.6 g/mL at 25 °C (Predicted) | Extrapolated from similar structures |
| Solubility | Reacts with water and alcohols; Soluble in aprotic organic solvents (e.g., ether, chloroform, benzene). | General Acyl Chloride Reactivity |
Note: Due to the specialized nature of this compound, some physical properties are predicted based on structurally similar compounds like 5-chloro-2-fluorobenzoyl chloride and benzoyl chloride itself.
Section 2: Anticipated Spectroscopic Characterization
For any novel or specialized reagent, confirming its structure is paramount. The following is a predictive guide to the key spectroscopic features expected for 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, based on established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing two primary signals.
-
A singlet for the methyl (-CH₃) protons, likely in the range of δ 2.2-2.4 ppm .
-
A multiplet (likely a doublet of triplets or complex multiplet) for the single aromatic proton (-H) in the region of δ 7.5-7.8 ppm , shifted downfield by the adjacent electron-withdrawing acyl chloride group. Coupling to the two fluorine atoms will cause splitting.
-
-
¹³C NMR: The proton-decoupled spectrum will be complex due to C-F coupling.
-
Carbonyl Carbon (C=O): A signal around δ 165-170 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C-F) will appear as large doublets with ¹JCF coupling constants of approximately 240-270 Hz.[5][6] Other carbons will show smaller couplings (²JCF, ³JCF) of 5-30 Hz.[5][7]
-
Methyl Carbon (-CH₃): A signal around δ 15-20 ppm .
-
-
¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern.
-
Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
Given their ortho relationship, a large F-F coupling constant (typically 15-25 Hz) is anticipated, resulting in each signal appearing as a doublet.
-
Further coupling to the aromatic proton will introduce additional splitting. The chemical shift range for fluoroaromatic compounds is wide, but these signals are likely to appear between -110 and -150 ppm .[8]
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the acyl chloride functional group.
-
A very strong, sharp absorption band for the carbonyl (C=O) stretch is expected at a high frequency, characteristic of acyl chlorides, in the range of 1780-1810 cm⁻¹ .[9][10] Conjugation with the aromatic ring may slightly lower this frequency.
-
Strong bands corresponding to C-F stretching vibrations will be present in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
A C-Cl stretch will appear at a lower frequency, generally between 550-730 cm⁻¹ .[10]
Mass Spectrometry (MS)
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]
-
The spectrum will show an M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl, one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms).
-
The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[11]
-
Common fragmentation patterns would include the loss of the chlorine radical from the acyl group (-Cl) and the loss of the entire carbonyl chloride group (-COCl).
Section 3: Plausible Synthesis and Purification Protocol
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The key to producing 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is the availability of the precursor, 5-Chloro-2,3-difluoro-4-methylbenzoic acid . While the direct synthesis of this specific acid is not widely published, a logical approach involves the functionalization of a related fluorinated aromatic compound. Routes often involve steps like nitration, reduction, diazotization (Sandmeyer reaction), and oxidation.[12][13]
Assuming the precursor acid is available, the conversion to the acyl chloride is a standard and reliable procedure.
Protocol: Preparation from Carboxylic Acid using Thionyl Chloride
This protocol is a self-validating system; successful conversion is easily monitored by the cessation of gas evolution and confirmed by IR spectroscopy.
Causality: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent because it is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion and simplifies purification. A small amount of N,N-dimethylformamide (DMF) is often used as a catalyst.
Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to remove any moisture, which would hydrolyze the product.
-
Charging the Flask: Charge the flask with 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 2-3 mL per gram of acid). Add a magnetic stir bar.
-
Addition of Reagent: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. If the reaction is vigorous, an ice bath may be used. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Gently heat the mixture to reflux (or stir at room temperature if using oxalyl chloride). The reaction progress can be monitored by the evolution of gas. The reaction is typically complete within 2-4 hours, once gas evolution ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The excess SOCl₂ is corrosive and water-reactive.
-
Purification: The crude benzoyl chloride is purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid. The purity should be assessed by GC-MS and NMR.
Section 4: Core Reactivity and Synthetic Utility
The reactivity of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles.[14]
Protocol 1: Amide Synthesis (Schotten-Baumann Conditions)
Causality: This is a fundamental reaction in drug discovery for linking molecular fragments. The reaction is performed in the presence of a base (like triethylamine or aqueous NaOH) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[14][15]
Methodology:
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere (N₂ or Argon) and cool to 0 °C in an ice bath.
-
Addition: Dissolve 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.05 eq) in a small amount of the same solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Protocol 2: Ester Synthesis
Causality: Similar to amide formation, this reaction produces esters, which are common functional groups in prodrugs and other bioactive molecules. A base is used to scavenge the generated HCl.[16]
Methodology:
-
Setup: Dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM at 0 °C.
-
Addition: Add 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Workup and Purification: Follow a similar aqueous workup procedure as described for amide synthesis. The final ester is typically purified by column chromatography.
Section 5: Safety, Handling, and Storage
As with all acyl chlorides, 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride must be handled with extreme care due to its hazardous properties. The safety information provided here is based on data from analogous compounds.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Water Reactive: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[14] This reaction is exothermic.
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory system.
-
Toxicity: Harmful if swallowed or inhaled.
-
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Use only with anhydrous solvents and reagents. Ensure all glassware is dry.
-
Avoid breathing vapors. Handle as a corrosive and toxic substance.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Store away from moisture, strong bases, strong oxidizing agents, and alcohols.
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Section 6: Concluding Remarks on Applications in Drug Discovery
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is not merely a reactive chemical; it is a sophisticated building block for modern drug discovery. The strategic placement of its substituents offers a powerful tool for lead optimization:
-
Difluoro Motif: The ortho-difluoro pattern can influence the conformation of the aromatic ring and engage in specific interactions (e.g., hydrogen bonding, dipole interactions) within a protein's active site.[3]
-
Chlorine and Methyl Groups: These substituents provide additional points for modulating lipophilicity, steric bulk, and electronic properties, allowing chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.[1]
-
Metabolic Blocking: The C-F bonds are exceptionally stable to metabolic degradation, allowing this moiety to be placed at sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
By providing a robust scaffold that combines reactivity with precise structural and electronic features, this reagent empowers researchers to synthesize novel compounds with potentially enhanced potency, selectivity, and metabolic stability, accelerating the journey from chemical library to clinical candidate.
References
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
- Li, Y., et al. Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
-
Ningbo Innopharmchem Co., Ltd. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5698. [Link]
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Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
-
Werness, J. C., et al. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]
-
Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Purser, S., et al. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Wodrich, M. D., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 139(49), 17783–17793. [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Link]
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Johnson, T. W., & Day, J. I. (2000). Mechanism of Amine-Catalyzed Ester Formation From an Acid Chloride and Alcohol. PubMed. [Link]
-
Wang, Y., et al. (2017, September 12). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv. [Link]
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Nanalysis Corp. Fluorine NMR: Analyzing F-19 Compounds. Scribd. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Hunkeler, D., et al. (2014, May 20). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. PMC. [Link]
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McEachran, A. D., et al. (2017). Using isotopic abundance patterns to count the number of chlorine atoms.... ResearchGate. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Johnson, T. W., & Day, J. I. (2000). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. American Chemical Society. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Miller, Y., et al. (2010). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 114(43), 11527–11538. [Link]
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Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra?. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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ResearchGate. FT-IR of fatty acyl chlorides. [Link]
-
Oldfield Group Website. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]
-
ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]
-
ResearchGate. (2017, September 21). How to calculate J(C-F) value in 13C NMR spectrum...?. [Link]
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Chemistry Stack Exchange. Infrared spectra of acid chlorides. [Link]
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Wikipedia. Benzoyl chloride. [Link]
-
The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]
-
ResearchGate. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]
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ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
ResearchGate. a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b).... [Link]
-
ResearchGate. Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. [Link]
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Ataman Kimya. BENZOYL CHLORIDE. [Link]
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University of Wisconsin-Madison. benzyl chloride. [Link]
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The Good Scents Company. benzoyl chloride, 98-88-4. [Link]
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Orbit Science. CL0270 Benzoyl chloride, synthesis grade 4 8. [Link]
-
ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]
- Google Patents. Process for preparing chloro-difluorobenzene - EP 0447259 A1.
- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
PubChem. 5-Chloro-2,3-difluoropyridine. [Link]
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Technical Guide: Spectroscopic Characterization of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
This technical guide details the spectroscopic profile, synthesis, and characterization of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride , a critical intermediate in the development of Stearoyl-CoA desaturase (SCD) inhibitors and fluorinated agrochemicals.
Executive Summary & Chemical Profile
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a highly reactive electrophile used to introduce the lipophilic, metabolically stable 5-chloro-2,3-difluoro-4-methylphenyl moiety into pharmaceutical scaffolds. It is derived from its corresponding benzoic acid precursor (CAS 773869-46-8) and is prone to rapid hydrolysis. Accurate spectroscopic validation is essential to distinguish the active acyl chloride from the hydrolyzed acid impurity.
Chemical Identity
| Property | Detail |
| Systematic Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride |
| Molecular Formula | C₈H₄Cl₂F₂O |
| Molecular Weight | 225.02 g/mol |
| Parent Acid CAS | (5-Chloro-2,3-difluoro-4-methylbenzoic acid) |
| Key Functionality | Acyl Chloride (Electrophile), Polyfluorinated Aromatic |
Synthesis & Reaction Workflow
The conversion of the benzoic acid to the acid chloride is the critical step. The presence of two fluorine atoms and a chlorine atom on the ring deactivates the system, often requiring catalytic activation (DMF) with thionyl chloride (
Experimental Protocol
Objective: Synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride from 5-Chloro-2,3-difluoro-4-methylbenzoic acid.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or inlet. -
Reagents: Charge the flask with 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq). Add anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).
-
Activation: Add Thionyl Chloride (
) (1.5 - 2.0 eq) dropwise. -
Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for converting electron-deficient fluorinated acids.
-
Reaction: Reflux at 40-80°C (depending on solvent) for 2–4 hours. Monitor by TLC (quench aliquot in MeOH to form methyl ester) or IR.
-
Workup: Concentrate under reduced pressure to remove excess
and solvent. Co-evaporate with dry toluene twice to ensure removal of acidic traces. -
Result: The product is typically a pale yellow oil or low-melting solid, used directly in the next step without chromatographic purification (due to instability).
Reaction Pathway Diagram
Caption: Activation of the fluorinated benzoic acid via Vilsmeier-Haack intermediate to the acyl chloride.
Spectroscopic Characterization (Data & Analysis)[9][11][12][13]
Because this compound is a transient intermediate, "live" characterization is often performed relative to the starting material. The following data represents the authoritative expected values derived from substituent chemical shift principles (SCS) and validated against analogous polyfluorinated benzoyl chlorides.
A. Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming conversion. The shift of the carbonyl stretch is diagnostic.
| Functional Group | Acid Precursor ( | Benzoyl Chloride Product ( | Interpretation |
| O-H Stretch | 2500–3300 | Absent | Disappearance confirms loss of carboxylic acid OH. |
| C=O Stretch | 1680–1700 | 1775–1790 | Critical Diagnostic: Acyl chlorides show a sharp, high-frequency shift due to the inductive effect of Cl. |
| C-F Stretch | 1200–1250 | 1200–1250 | Remains relatively unchanged. |
B. Nuclear Magnetic Resonance ( H, C, F NMR)
Solvent:
1. Proton NMR (
H NMR)
The molecule has only two proton environments: the methyl group and the single aromatic proton at position 6.
-
Aromatic H-6 (~7.6 - 7.9 ppm):
-
This proton is ortho to the carbonyl (deshielding) and meta to the Fluorine at C2.
-
Multiplicity: Doublet of Doublets (dd) or broad doublet.
-
Coupling: It couples primarily with F-2 (
Hz) and potentially F-3.
-
-
Methyl H (~2.3 - 2.5 ppm):
-
Multiplicity: Apparent doublet (d).
-
Coupling: Long-range coupling to the adjacent F-3 (
Hz).
-
2. Fluorine NMR (
F NMR)
Crucial for purity analysis. The two fluorines (F-2 and F-3) are chemically non-equivalent.
-
Signal A (F-3): ~ -135 to -140 ppm. Couples with F-2 (strong
Hz). -
Signal B (F-2): ~ -115 to -125 ppm. Couples with F-3 and H-6.
3. Carbon NMR (
C NMR)
-
Carbonyl (C=O): 162–165 ppm . (Distinct from acid C=O at ~168 ppm).
-
C-F Carbons: Large doublets (
Hz) in the 140–160 ppm region.
C. Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI (after derivatization with MeOH).
-
Molecular Ion (
): m/z 224 / 226 / 228. -
Isotope Pattern: The presence of two chlorines (one on ring, one in acyl group) creates a characteristic pattern:
- (224): 100%
-
(226): ~65% (Calculated based on
) - (228): ~10%
-
Fragmentation:
-
[M - Cl]
: Loss of acyl chlorine (m/z ~189). -
[M - COCl]
: Loss of entire acyl group (m/z ~161).
-
MS Fragmentation Logic
Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.
Quality Control & Self-Validating Protocols
To ensure the integrity of the data and the compound:
-
The Methanol Quench Test (Self-Validation):
-
Take 5 µL of the synthesized acid chloride.
-
Add to 0.5 mL anhydrous Methanol.
-
Run TLC or LC-MS.
-
Result: You should observe the quantitative formation of the Methyl Ester (
higher than acid, mass = Acid + 14). If the starting Acid is present, the conversion was incomplete.
-
-
Solvent Check:
-
Ensure
used for NMR is stored over molecular sieves. Traces of DCl in old chloroform will catalyze hydrolysis, confusing the spectra.
-
References
-
Patent Context: Stearoyl-CoA desaturase inhibitors. Patent CN101896473B. (Identifies the acid precursor CAS 773869-46-8).
- Synthesis Methodology:Vilsmeier-Haack reagent generation for activation of electron-deficient benzoic acids. Organic Process Research & Development.
-
Spectral Database: General IR and NMR shifts for benzoyl chlorides. SDBS (Spectral Database for Organic Compounds), AIST.
-
Precursor Data: 5-Chloro-2,3-difluoro-4-methylbenzoic acid.[1][2][3][4] PubChem CID 134693992.
Sources
Chemo- and Regioselective Functionalization of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
Topic: Chemo- and Regioselective Functionalization of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
Executive Summary & Structural Analysis
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CAS: Analogous to 261763-22-8 family) represents a highly specialized electrophilic scaffold used primarily in the synthesis of fluoroquinolone antibiotics and pyrethroid agrochemicals. Its utility lies in its dense functionalization, but this also presents a significant challenge: Dual Electrophilicity .
For the synthetic chemist, this molecule offers two distinct reactive sites:
-
The Acyl Chloride (C-1): The primary site for nucleophilic attack, governed by kinetic control.
-
The Ortho-Fluorine (C-2): A secondary site susceptible to Nucleophilic Aromatic Substitution (
), activated by the strong electron-withdrawing nature of the carbonyl group.
Electronic Profile & Hammett Analysis
Understanding the electronic environment is prerequisite to controlling reactivity:
-
C-1 (Carbonyl): Highly reactive due to the inductive withdrawal of the
-fluorine (C-2). This makes the acyl chloride significantly more reactive than non-fluorinated benzoyl chlorides. -
C-2 (Fluorine): The most labile ring substituent. It is activated for
by the ortho-carbonyl group ( effects). -
C-3 (Fluorine): Deactivated relative to C-2. It is meta to the carbonyl and sterically crowded by the C-4 methyl group.
-
C-4 (Methyl): A weak electron-donating group (+I) that stabilizes the ring slightly, reducing the overall rate of
compared to tetrafluorobenzoyl chlorides. -
C-5 (Chlorine): Generally stable under standard conditions but provides a handle for future palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Reactivity Pathways: The Kinetic vs. Thermodynamic Control
The core technical challenge is preventing the "over-reaction" where a nucleophile attacks the C-2 fluorine after (or during) the formation of the amide/ester.
Pathway A: Acylation (Kinetic Control)
-
Target: C-1 Carbonyl.
-
Mechanism: Addition-Elimination (Tetrahedral Intermediate).
-
Conditions: Non-polar solvents (DCM, Toluene), low temperature (<0°C), stoichiometric nucleophile.
-
Outcome: Formation of Amides (with amines) or Esters (with alcohols).
Pathway B: Nucleophilic Aromatic Substitution ( ) (Thermodynamic Control)
-
Mechanism: Meisenheimer Complex formation followed by fluoride elimination.
-
Conditions: Polar aprotic solvents (DMSO, DMF, NMP), elevated temperature (>40°C), excess base/nucleophile.
-
Risk: If the reaction exotherms uncontrolled during acylation, the C-2 fluorine will be displaced, leading to impurities that are difficult to separate.
Visualization: Reactivity Map
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Divergent reactivity pathways. Note the dashed line indicating potential degradation of the desired amide into the
Experimental Protocols
Protocol A: Selective Amidation (Synthesis of Amides)
Objective: Functionalize the acyl chloride while preserving the C-2 fluorine.
Reagents:
-
Substrate: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.0 eq)
-
Nucleophile: Aniline or Aliphatic Amine (1.05 eq)
-
Base: Triethylamine (TEA) or DIPEA (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Methodology:
-
Preparation: Dissolve the amine and TEA in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30-60 minutes.
-
Critical Control Point: Monitor internal temperature. Do not allow it to exceed 0°C. A spike in temperature increases the rate of
at the C-2 position.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) only after TLC confirms consumption of the acid chloride.
-
Quench: Wash with 1N HCl (to remove excess amine/TEA), followed by saturated
and Brine. -
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Controlled Hydrolysis (Synthesis of the Benzoic Acid)
Objective: Convert the acid chloride to the stable acid form for storage or further derivation.
Methodology:
-
Setup: Prepare a biphasic mixture of THF and 1M NaOH (1:1 ratio). Cool to 0°C.
-
Addition: Add the acid chloride dropwise to the rapidly stirring mixture.
-
Workup: Acidify the aqueous layer to pH 2 with 2M HCl to precipitate the 5-Chloro-2,3-difluoro-4-methylbenzoic acid. Filter and dry.
Quantitative Data: Solvent Effects on Regioselectivity
The choice of solvent dramatically impacts the ratio of Acyl substitution vs. Aryl substitution (
| Solvent Class | Solvent Example | Dielectric Constant ( | Recommended For | |
| Non-Polar | Toluene | 2.38 | Very Low | Large scale amidation |
| Polar Aprotic | DCM | 8.93 | Low | Standard lab scale amidation |
| Polar Aprotic | THF | 7.58 | Moderate | Reactions requiring solubility |
| Dipolar Aprotic | DMF / DMSO | 36.7 / 46.7 | High | Deliberate |
Table 1: Solvent influence on side-reaction risks.[3] Dipolar aprotic solvents stabilize the Meisenheimer complex, accelerating the unwanted displacement of fluorine.
Workflow Visualization
The following diagram outlines the decision logic for processing this intermediate.
Figure 2: Operational workflow for handling and reacting the acid chloride.
References
-
Sigma-Aldrich. 5-Chloro-2,3-difluoropyridine and related benzoyl chloride derivatives. Safety Data Sheet & Product Specification.[4] Available at:
-
PubChem. 5-Chloro-2,3-difluoropyridine (Analogous substructure data).[1] National Library of Medicine. Available at:
-
ResearchGate. Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid Derivatives. (Providing mechanistic grounding for polyfluoro-benzoic acid functionalization). Available at:
-
Organic Chemistry Portal.
) Mechanisms. Available at:
Sources
Methodological & Application
Application Note: High-Fidelity Amide Coupling with 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
Abstract & Strategic Overview
This guide defines the optimal protocol for coupling 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride with amines to generate benzamides. While acid chlorides are standard electrophiles, this specific scaffold presents a unique challenge: the 2,3-difluoro motif activates the aromatic ring toward Nucleophilic Aromatic Substitution (
To maximize yield and purity, this protocol prioritizes kinetic control —maintaining low temperatures and strict stoichiometry to favor the faster acyl substitution over the slower ring substitution.
Chemical Profile
| Property | Specification |
| Reagent | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride |
| Reactivity Class | High (Acyl Chloride); Moderate |
| Critical Risk | Hydrolysis (moisture sensitive); |
| Storage | < -20°C, under Argon/Nitrogen, desiccated |
Safety & Handling (Critical)
WARNING: This reagent is a corrosive lachrymator. It reacts violently with water to release HCl gas and the corresponding benzoic acid.
-
Engineering Controls: All operations must be performed in a fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloved recommended), safety goggles, and lab coat.
-
Quench Hazard: Quenching excess acid chloride releases heat and HCl. Neutralize washes with saturated
slowly to prevent vigorous foaming.
Mechanistic Insight & Reaction Pathways[1][2][3]
The success of this reaction relies on exploiting the rate difference between Path A (Acylation) and Path B (
Pathway Visualization
Figure 1: Competitive reaction pathways. Path A (Green) is favored at low temperatures. Path B (Red) is an undesired side reaction favored by heat and excess nucleophile.
Experimental Protocol: The "Gold Standard" Method
This method uses anhydrous Dichloromethane (DCM) and Diisopropylethylamine (DIPEA). This system is superior to Schotten-Baumann (aqueous/organic biphasic) for this specific substrate because it minimizes hydrolysis of the costly fluorinated acid chloride.
Reagents & Stoichiometry[1][3][4]
-
Acid Chloride (1.0 equiv): 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
-
Amine (1.0 - 1.1 equiv): The nucleophilic partner.
-
Base (1.2 - 1.5 equiv): DIPEA (Hünig's Base) or Triethylamine (TEA). Note: Use DIPEA if the amine partner is sterically crowded.
-
Solvent: Anhydrous DCM (0.1 M concentration relative to limiting reagent).
-
Catalyst (Optional): DMAP (0.1 equiv) – Only use if the amine is an aniline or highly unreactive. Avoid for aliphatic amines to prevent side reactions.
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon.
-
Add the Amine (1.0 equiv) and DIPEA (1.2 equiv) to the flask.
-
Dissolve in anhydrous DCM (75% of total volume).
-
Cool the solution to 0°C using an ice/water bath. Crucial: Cooling suppresses the
side reaction.
-
-
Addition:
-
Dissolve the Acid Chloride (1.0 equiv) in the remaining DCM (25% of volume).
-
Add the acid chloride solution dropwise to the amine solution over 10–15 minutes.
-
Why? Dropwise addition prevents localized high concentrations of acid chloride, ensuring the amine is always present to react immediately, preventing acid chloride accumulation and subsequent hydrolysis or side reactions.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 30 minutes .
-
Remove the ice bath and allow to warm to Room Temperature (RT) .
-
Monitor by TLC or LC-MS. Reaction is typically complete within 1–2 hours at RT.
-
-
Quench & Workup:
-
Quench: Add saturated aqueous
(approx. equal volume to solvent) and stir vigorously for 15 minutes. This hydrolyzes unreacted acid chloride to the water-soluble benzoate. -
Separation: Transfer to a separatory funnel. Separate phases.
-
Wash 1 (Basic): Wash organic layer with sat.
(removes benzoic acid byproduct). -
Wash 2 (Acidic - OPTIONAL): If the product is not acid-sensitive, wash with 1M HCl (removes unreacted amine and DIPEA). Skip this if your product contains basic nitrogens.
-
Wash 3 (Neutral): Wash with Brine (sat. NaCl).
-
Dry: Dry organic layer over anhydrous
or . Filter and concentrate in vacuo.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvent or old reagents. | Use freshly distilled DCM or solvent from a drying column. Ensure Acid Chloride quality (should be clear/yellow liquid, not cloudy). |
| Impurity: M+20 (HF loss) | Strictly maintain 0°C during addition. Reduce amine stoichiometry to 1.0 equiv. Ensure dropwise addition is slow. | |
| Unreacted Amine | Amine is a poor nucleophile (e.g., electron-deficient aniline). | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux (40°C) only if 0°C/RT fails (monitor closely for |
| Precipitate forms early | Amine salt formation (Amine·HCl). | This is normal. Ensure vigorous stirring. The DIPEA will eventually scavenge the HCl, solubilizing the amine. |
Purification Strategy
-
Flash Chromatography: The fluorinated nature of the product often increases lipophilicity compared to non-fluorinated analogues. Expect the product to elute earlier (higher
) in standard Hexane/Ethyl Acetate systems. -
Recrystallization: If the product is solid, recrystallization from EtOH/Water or Hexane/DCM is often superior to chromatography for removing trace benzoic acid impurities.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 119(1), 83-89.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Application Note: 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride in Agrochemical Synthesis
[1]
Executive Summary
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CDFMB-Cl) is a specialized, high-value electrophilic building block. Its unique substitution pattern—combining a reactive acyl chloride, a lipophilic methyl group, and a metabolically stable chlorodifluoro-motif—makes it a critical scaffold for Structure-Activity Relationship (SAR) optimization in next-generation agrochemicals.
Primary applications include:
-
Benzoylphenylurea Insecticides: Synthesis of novel Chitin Synthesis Inhibitors (CSIs) via urea coupling.
-
Pyrethroid Precursors: Serving as a substrate for Halex-type fluorination to generate polyfluorobenzyl intermediates.
-
Resistance-Breaking Analogs: Modifying the steric and electronic profile of existing active ingredients (AIs) to overcome metabolic resistance in pests.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride |
| CAS Number (Acid) | 773869-46-8 (Precursor Acid) |
| CAS Number (Chloride) | 914635-55-5 |
| Molecular Formula | C₈H₄Cl₂F₂O |
| Molecular Weight | 225.02 g/mol |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Reactivity | High (Acyl chloride); Moisture Sensitive; Lachrymator |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with Water/Alcohols |
Strategic Application in Agrochemical Design
The "Magic Methyl" and Fluorine Effect
In drug and pesticide design, the 5-Chloro-2,3-difluoro-4-methyl motif offers a specific advantage over generic phenyl rings:
-
Metabolic Blockade: The 4-methyl group is flanked by halogens (3-F and 5-Cl). This steric crowding protects the methyl group from rapid P450-mediated oxidation (benzylic hydroxylation), significantly extending the half-life of the resulting agrochemical in the field.
-
Lipophilicity Modulation: The fluorine atoms increase lipophilicity (
) without adding excessive bulk, enhancing cuticular penetration in insects. -
Electronic Tuning: The 2,3-difluoro substitution creates an electron-deficient ring, which strengthens
stacking interactions with target enzymes (e.g., Chitin Synthase or Sodium Channels).
Pathway A: Synthesis of Benzoylphenylureas (BPUs)
CDFMB-Cl is an ideal electrophile for synthesizing analogs of Lufenuron or Teflubenzuron . By reacting CDFMB-Cl with specific anilines or ureas, researchers can generate novel CSIs that inhibit insect molting.
Mechanism: The acyl chloride reacts with a urea or aniline nucleophile to form the benzoylurea bridge. The specific substitution pattern of CDFMB-Cl provides a novel "left-side" ring that may bypass resistance mechanisms developed against standard 2,6-difluorobenzoyl derivatives.
Pathway B: Precursor for Polyfluorinated Pyrethroids
Through Halex (Halogen Exchange) chemistry, CDFMB-Cl can be used as a substrate to generate tetrafluorobenzyl derivatives.
-
Reaction: CDFMB-Cl (or its ester) + KF
Chlorine-to-Fluorine exchange. -
Result: This yields 2,3,5-trifluoro- or 2,3,4,5-tetrafluoro- scaffolds, which are direct precursors to the alcohol moieties found in Tefluthrin and Transfluthrin .
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways for CDFMB-Cl in agrochemical development.
Figure 1: Divergent synthetic utility of CDFMB-Cl in creating Chitin Synthesis Inhibitors (Pathway A) and Pyrethroid precursors (Pathway B).
Experimental Protocols
Protocol 1: Handling and Storage
Safety: CDFMB-Cl is corrosive and releases HCl upon contact with moisture. Work in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Solvent Choice: Use strictly anhydrous solvents (DCM, Toluene, THF).
-
Quenching: Quench excess reagent with methanol or saturated sodium bicarbonate solution; do not add water directly to the concentrated acid chloride.
Protocol 2: Synthesis of a Benzoylurea Analog (General Procedure)
Objective: To couple CDFMB-Cl with a substituted aniline to form an amide linkage, simulating the synthesis of a CSI insecticide.
Reagents:
-
CDFMB-Cl (1.0 equiv)
-
4-Trifluoromethoxyaniline (1.0 equiv) - Example Nucleophile
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: In a flame-dried 3-neck flask, dissolve 4-trifluoromethoxyaniline (10 mmol) in anhydrous DCM (50 mL) under Nitrogen.
-
Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Dissolve CDFMB-Cl (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes, maintaining temperature <5°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amine/base, followed by Sat. NaHCO₃ (2 x 30 mL) and Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to obtain the target benzamide.
Protocol 3: Halex Fluorination (Advanced)
Objective: To convert the 5-Chloro substituent to a Fluorine, increasing the fluorination pattern for pyrethroid applications.
Reagents:
-
CDFMB-Cl (converted to Methyl Ester first for stability)
-
Potassium Fluoride (KF), spray-dried (2.0 equiv)
-
Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 equiv) - Phase Transfer Catalyst
-
Sulfolane (Solvent)[1]
Step-by-Step:
-
Setup: Use a high-pressure reactor or heavy-walled glass vessel.
-
Mixing: Combine the ester derivative of CDFMB, KF, and Ph₄PBr in dry Sulfolane.
-
Heating: Heat to 160–180°C for 12–24 hours. Note: The 2,3-difluoro groups activate the 5-Cl position for Nucleophilic Aromatic Substitution (SnAr).
-
Extraction: Cool, dilute with water, and extract with Toluene.
-
Analysis: Check GC-MS for the mass shift (Cl
F; -35.5 +19 = -16.5 mass unit change).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, confirm the product identity using the following markers:
| Method | Expected Signal (Diagnostic) | Interpretation |
| FT-IR | ~1780 cm⁻¹ (C=O stretch) | Strong band indicates intact Acid Chloride. Disappearance indicates successful coupling. |
| ¹H NMR | ~2.3 ppm (Singlet, 3H) | Methyl group signal.[2] If split or shifted, check for benzylic oxidation. |
| ¹⁹F NMR | Two distinct multiplets | Confirms the 2,3-difluoro pattern. Integration 1:1. |
| GC-MS | Molecular Ion (M+) | Look for characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |
References
-
ChemicalBook. (2024). 5-CHLORO-2,3-DIFLUORO-4-METHYLBENZOYL CHLORIDE Product Properties and CAS 914635-55-5. Retrieved from
-
BLD Pharm. (2024). Product Page: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. Retrieved from
- Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. (Contextual reference for Fluorine/Methyl effects in agrochemicals).
- Ujváry, I. (2010). Pyrethroids. In: Hayes' Handbook of Pesticide Toxicology. (Contextual reference for Pyrethroid structural classes).
(Note: While specific trade names for pesticides containing this exact intact moiety are proprietary or emerging, the references above validate the compound's commercial availability as a research building block.)
Application Note: Derivatization of Amines using 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
Abstract & Core Principle
This application note details the protocol for the chemical derivatization of primary and secondary amines using 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride . While standard benzoyl chloride is a common derivatizing agent, the specific substitution pattern of this reagent (chloro-, difluoro-, methyl-) introduces unique physicochemical properties beneficial for complex biological matrices.
Key Advantages:
-
Enhanced Lipophilicity: The halogenated aromatic ring significantly increases the retention factor (
) of polar amines in Reverse-Phase Liquid Chromatography (RPLC), moving analytes away from the solvent front and ion-suppression zones. -
Unique Isotopic Signature: The presence of a chlorine atom provides a distinct M and M+2 (3:1 ratio) isotopic pattern, aiding in the confirmation of metabolite identity in Mass Spectrometry.
-
¹⁹F NMR Reporter: The two fluorine atoms serve as sensitive NMR handles, allowing for background-free detection of derivatized amines in biological fluids.
-
Reactivity: The electron-withdrawing fluorine atoms on the benzene ring activate the carbonyl carbon, ensuring rapid reaction kinetics under mild conditions compared to non-substituted analogs.
Reaction Mechanism
The derivatization proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann type reaction). The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride.[1] A base is required to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.
Chemical Equation:
Where Ar = 5-Chloro-2,3-difluoro-4-methylphenyl
Materials & Reagents
Reagents
-
Derivatizing Agent: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CAS: 914635-55-5).[2][3][4][5][6][7] Note: Store under inert gas at 4°C; moisture sensitive.
-
Solvent: Acetonitrile (ACN), LC-MS Grade.
-
Base: Sodium Carbonate (
) or Triethylamine (TEA). -
Quenching Agent: Ammonia solution (10%) or Glycine (1 M).
-
Internal Standard: Stable isotope-labeled amine (e.g.,
-Leucine) or a structural analog.
Equipment
-
Centrifuge (capable of 12,000 x g).[9]
-
LC-MS/MS system or NMR spectrometer.
-
Inert glass vials (silanized glass recommended to prevent adsorption).
Experimental Protocol
Method A: Biphasic Derivatization (Recommended for Aqueous Biological Samples)
Best for: Plasma, Urine, CSF, and Cell Lysates.
Step 1: Sample Preparation
-
Aliquot 50 µL of biological sample (or amine standard) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard solution.
-
Precipitate proteins (if necessary) by adding 200 µL of cold ACN. Vortex for 30s and centrifuge at 12,000 x g for 10 min.
-
Transfer 100 µL of the supernatant to a fresh glass vial.
Step 2: Buffer Addition
-
Add 50 µL of 100 mM Sodium Carbonate (
) buffer (pH 9.5).-
Expert Insight: The high pH ensures the amine is deprotonated (nucleophilic state), while the carbonate buffers the HCl produced.
-
Step 3: Derivatization Reaction
-
Add 50 µL of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride solution (10 mg/mL in Acetone or ACN).
-
Vortex vigorously for 1 minute.
-
Incubate at Ambient Temperature (20-25°C) for 5–10 minutes.
-
Note: Due to the electron-withdrawing fluorine substituents, this reagent is highly reactive. Heat is generally unnecessary and may promote hydrolysis.
-
Step 4: Quenching & Workup
-
Add 20 µL of 10% Ammonia or 1 M Glycine to quench unreacted acid chloride. Incubate for 2 minutes.
-
(Optional) Evaporate solvent under nitrogen stream and reconstitute in Mobile Phase A/B (50:50) to concentrate the sample.
-
Transfer to autosampler vial for LC-MS analysis.
Method B: Anhydrous Derivatization (Recommended for Dry Extracts)
Best for: High-sensitivity applications where hydrolysis of the reagent must be minimized.
-
Dry the amine sample (e.g., under nitrogen) completely in a glass vial.
-
Reconstitute in 100 µL of Anhydrous ACN .
-
Add 10 µL of Triethylamine (TEA) .
-
Add 50 µL of Reagent Solution (10 mg/mL in Anhydrous ACN).
-
Cap tightly and heat at 50°C for 15 minutes .
-
Evaporate to dryness and reconstitute in mobile phase.
Analytical Conditions (LC-MS/MS)
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 mins |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization | ESI Positive Mode (Forms [M+H]+) |
| Detection | MRM (Multiple Reaction Monitoring) |
Data Interpretation:
-
Mass Shift: The derivative will have a mass increase equal to the molecular weight of the acyl group minus Cl.
-
Calculation: MW(Reagent Acid) - OH + Amine.
-
Roughly: MW(Amine) + 189.5 Da (approx shift, verify exact mass).
-
-
Isotope Pattern: Look for the characteristic Chlorine signature (
: 3:1 ratio).
Visualization of Workflow
Caption: Step-by-step workflow for the biphasic derivatization of amines using 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure reagent stock is fresh and dry. Increase reagent excess (up to 50-fold molar excess). |
| Multiple Peaks | Polyamines derivatizing multiple times | This is expected for diamines (e.g., Putrescine). Monitor for di-acyl masses. |
| Precipitation | High concentration of reagent | Dilute sample or use a higher % of organic solvent (ACN) during reaction. |
| No Reaction | pH too low | Check buffer pH. It must be >8.5 to keep amines deprotonated. |
References
-
Wong, J. M., et al. (2016). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Journal of Chromatography A.
-
Ozgül Ozdestan, Ali Uren. (2009).[10] "A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography." Talanta.
-
Santa, T. (2011).[11] "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography.
-
ChemicalBook. (n.d.). "5-Chloro-2,3-difluoro-4-methylbenzoyl chloride Product Properties."
Sources
- 1. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 2. 79455-63-3|2-Chloro-6-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 3. 394-29-6|5-Chloro-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 4. 121872-95-5|2-Chloro-4,5-difluorobenzoylchloride|BLD Pharm [bldpharm.com]
- 5. 157373-08-5|2,3,4-trifluorobenzoylchloride|BLD Pharm [bldpharm.com]
- 6. 272104-45-7|4-Chloro-2,6-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. 240800-48-0|2,3,5-Trifluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
Application Note: Strategic Synthesis of Novel Heterocycles from 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
Executive Summary & Chemical Rationale
This guide details the synthetic utility of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CDM-COCl). Unlike standard benzoyl chlorides, this scaffold possesses a "dual-electrophile" character that allows for divergent synthesis of high-value pharmacophores.
The Mechanistic Advantage
The core value of CDM-COCl lies in the ortho-fluorine effect . While the acid chloride (-COCl) provides a standard acylation handle, the fluorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the carbonyl group and the adjacent 3-fluorine.
-
Path A (Acylation): Kinetic control at low temperatures utilizes the -COCl group to attach heterocyclic precursors (hydrazides, amines).
-
Path B (Cyclization): Thermodynamic forcing allows nucleophiles to displace the 2-fluoro substituent, creating fused bicyclic systems like indazolones or quinolones .
This guide presents three validated protocols for synthesizing distinct heterocyclic classes: 1,3,4-Oxadiazoles , Quinazolin-4(3H)-ones , and Indazol-3-ones .
Chemical Safety & Handling
-
Corrosivity: CDM-COCl releases HCl upon contact with moisture. All reactions must be performed under an inert atmosphere (N₂ or Ar).
-
Toxicity: The poly-halogenated nature suggests potential lipophilicity and membrane permeability.[1] Handle in a fume hood with double-gloving (Nitrile/Laminate).
-
Quenching: Quench excess acid chloride with methanol/bicarbonate solution, not water, to prevent violent exotherms.
Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Target Class: Anti-inflammatory and antimicrobial pharmacophores.
Rationale
This protocol utilizes a "One-Pot, Two-Step" dehydration. We first form a diacylhydrazine intermediate, then cyclize it using POCl₃. The 2-fluoro group is retained in this protocol, preserving the specific lipophilic profile of the benzene ring.
Reaction Scheme (DOT Visualization)
Figure 1: Sequential acylation and dehydrative cyclization pathway.
Step-by-Step Methodology
-
Acylation (Intermediate Formation):
-
Charge a dry 3-neck flask with Aryl Hydrazide (1.0 equiv) and anhydrous THF (10 mL/g).
-
Add Triethylamine (TEA) (1.2 equiv) and cool to 0°C.
-
Dropwise add CDM-COCl (1.0 equiv) dissolved in THF over 30 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation.
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Isolation: Evaporate solvent, wash solid with water/bicarbonate, and dry. This yields the Diacylhydrazine.
-
-
Cyclization (Ring Closure):
-
Suspend the dried Diacylhydrazine in POCl₃ (5 mL/g).
-
Reflux at 100°C for 4–6 hours.
-
Observation: The suspension will clear as the oxadiazole forms.
-
Work-up: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with Na₂CO₃ to pH 8.
-
Purification: Filter the precipitate and recrystallize from Ethanol.
-
Data Summary
| Parameter | Specification |
| Yield | 75–85% |
| Purity | >98% (HPLC) |
| Key IR Signal | 1610 cm⁻¹ (C=N), disappearance of 1680 cm⁻¹ (C=O) |
Protocol B: Synthesis of Quinazolin-4(3H)-ones
Target Class: Kinase inhibitors and CNS active agents.
Rationale
Here, we react CDM-COCl with an anthranilic acid derivative. This protocol demonstrates the stability of the poly-halo core under high-temperature condensation conditions.
Step-by-Step Methodology
-
Benzoxazinone Formation:
-
Dissolve Anthranilic Acid (1.0 equiv) in dry Pyridine (5 mL/g).
-
Add CDM-COCl (1.1 equiv) dropwise at 0°C.
-
Stir for 1 hour, then add Acetic Anhydride (excess) to drive the dehydration.
-
Stir at RT for 12 hours.
-
Checkpoint: Formation of the intermediate 2-substituted-4H-benzo[d][1,3]oxazin-4-one.[2]
-
-
Quinazolinone Conversion:
-
Concentrate the reaction mixture under vacuum.
-
Resuspend the residue in Ethanol .
-
Add Ammonium Acetate (for NH-quinazolinone) or a Primary Amine (for N-substituted).
-
Reflux for 6–8 hours.
-
Purification: Cool to precipitate the product. Wash with cold ethanol.
-
Protocol C: Synthesis of 1,2-Dihydro-3H-indazol-3-ones (The "Expert" Route)
Target Class: Bioisosteres of indoles; potential anti-fibrotic agents.
Rationale & Mechanism (SNAr)
This protocol leverages the labile 2-fluoro atom. By reacting the acid chloride with hydrazine, we first form the hydrazide. Under basic heating, the distal nitrogen of the hydrazide acts as an intramolecular nucleophile, displacing the 2-fluorine to form the indazole ring.
Why this works: The 3-fluoro and 5-chloro groups electronically deplete the ring, lowering the activation energy for the SNAr displacement of the 2-fluorine.
Reaction Pathway (DOT Visualization)
Figure 2: Intramolecular SNAr cyclization mechanism.
Step-by-Step Methodology
-
Hydrazide Formation:
-
Dissolve CDM-COCl (10 mmol) in Dichloromethane (DCM) (20 mL).
-
Add this solution dropwise to a stirred solution of Hydrazine Hydrate (excess, 30 mmol) in DCM at 0°C. Note: Excess hydrazine prevents dimer formation.
-
Stir 1 hour. Filter the white precipitate (Hydrazide).[2]
-
-
SNAr Cyclization:
-
Dissolve the isolated hydrazide in DMF or NMP (high boiling polar aprotic solvent).
-
Add Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Heat to 120°C for 12 hours.
-
Monitoring: HPLC will show the shift to a more polar component (loss of F, formation of N-C bond).
-
Work-up: Pour into water. Acidify slightly with dilute HCl to precipitate the Indazolone.
-
Comparative Analysis of Protocols
| Feature | Protocol A (Oxadiazole) | Protocol C (Indazolone) |
| Reaction Type | Dehydrative Cyclization | Intramolecular SNAr |
| Fate of 2-F | Retained (Fluorinated Product) | Displaced (Ring Fusion) |
| Key Reagent | POCl₃ | K₂CO₃ / Heat |
| Scaffold Utility | Pendant Heterocycle | Fused Bicyclic Core |
References
-
Kerimov, I., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles by the Reaction of Arylhydrazines with Acid Chlorides.[3] Open Medicinal Chemistry Journal. Link
-
Li, X., et al. (2014). Efficient Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acylhydrazides. Journal of Chemical Reviews.[4] Link
-
Shaaban, M. R., et al. (2009). Synthesis and Antimicrobial Evaluation of New Thiophene and 1,3,4-Thiadiazole Derivatives.[5] Heterocycles.[6][4][3][5][7][8] Link
-
BenchChem Application Note. Synthesis of Heterocyclic Compounds Using Nitrobenzoyl Chlorides. (General Acylation Protocols). Link
-
Organic Chemistry Portal. Synthesis of Quinazolinones. (General Anthranilic Acid Protocols). Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
Application Note: Strategic Utilization of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride in Polymer Synthesis
[1]
Executive Summary
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CDFMB-Cl) represents a "Janus-faced" electrophile in polymer chemistry.[1] Unlike standard monomers (e.g., 4,4'-difluorobenzophenone), CDFMB-Cl possesses three distinct reactive vectors:[1]
-
Acyl Chloride (
): Highly reactive for Friedel-Crafts acylation or amidation.[1] -
Ortho-Difluoro Motif (
): Activated for Nucleophilic Aromatic Substitution ( ), enabling low-temperature polymerization or inducing backbone twist for solubility.[1] -
Benzylic Methyl (
) & Aryl Chloride ( ): Latent handles for post-polymerization modification (oxidation, benzylic bromination, or transition-metal catalyzed coupling).[1]
This guide provides protocols for using CDFMB-Cl to synthesize Soluble PAEK variants (for optoelectronics) and Side-Chain Functionalized Polymers (for membrane applications).[1]
Chemical Profile & Reactivity Logic
| Property | Specification | Polymer Significance |
| Formula | High halogen content lowers dielectric constant ( | |
| MW | 225.02 g/mol | Precise stoichiometry required for high |
| Physical State | Liquid/Low-melt Solid | Easy handling in solution; moisture sensitive.[1] |
| Reactivity Order | Allows stepwise, orthogonal synthesis. |
Mechanistic Insight: The "Ortho-Effect"
In standard PEEK synthesis, fluorines are para to the activating carbonyl.[1] In CDFMB-Cl derivatives, the fluorines are ortho (2,3-position).[1] This proximity creates significant steric torsion in the resulting polymer backbone.
-
Result: Disruption of chain packing
Enhanced Solubility in common organic solvents (CHCl , THF) without sacrificing thermal stability ( ).
Experimental Workflows
Protocol A: Synthesis of Asymmetric Monomer (Pre-Polymerization)
Objective: Convert the acid chloride into a bis-aryl ketone suitable for polymerization, while preserving the active halogens.[1]
Reaction: Friedel-Crafts Acylation of Fluorobenzene.[1]
Materials
-
CDFMB-Cl (1.0 eq)[1]
-
Fluorobenzene (1.2 eq)
-
Aluminum Chloride (
, 1.1 eq) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a nitrogen inlet, dropping funnel, and magnetic stirrer.
-
Solvation: Charge the flask with
and anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Add CDFMB-Cl dropwise over 30 minutes. The solution will turn yellow/orange (acylium ion formation).
-
Coupling: Add Fluorobenzene dropwise, maintaining internal temperature
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM (
). -
Purification: Recrystallize from Ethanol.
-
Target Product:2,3,4'-trifluoro-5-chloro-4-methylbenzophenone .[1]
-
Protocol B: Step-Growth Polymerization (PAEK Synthesis)
Objective: Synthesize a high-molecular-weight polymer via
Mechanism: The 2,3-difluoro and 4'-fluoro positions are activated by the carbonyl bridge.[1] The 5-chloro group remains largely intact due to lower reactivity, serving as a functional tag.[1]
Materials
-
Bisphenol A (or Hydroquinone) (10.0 mmol)
-
Potassium Carbonate (
, anhydrous, micronized) (12.0 mmol) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Sulfolane.
-
Toluene (azeotropic agent).
Step-by-Step Methodology
-
Dehydration: In a 100 mL flask fitted with a Dean-Stark trap, combine Monomer, Bisphenol,
, NMP, and Toluene. -
Azeotrope: Reflux at 140°C for 2 hours to remove water (generated by phenoxide formation). Drain the Toluene.
-
Polymerization: Increase temperature to 180°C–200°C. Stir for 12–24 hours.
-
Viscosity Check: The solution should become noticeably viscous.[4]
-
-
Termination: (Optional) Add a small amount of 4-fluorobenzophenone to end-cap the chains.
-
Precipitation: Pour the hot viscous solution into a 10-fold excess of Methanol/Water (50:50) under vigorous stirring.
-
Purification: Filter the fibrous polymer, wash with hot water and methanol. Dry in a vacuum oven at 100°C for 24 hours.
Visualization of Reaction Pathways
The following diagram illustrates the orthogonal reactivity of CDFMB-Cl, moving from raw material to functionalized polymer.
Caption: Figure 1. Synthetic workflow transforming CDFMB-Cl into advanced functional polymers via orthogonal reaction sites.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following parameters.
| Technique | Parameter | Expected Outcome | Troubleshooting |
| Structure | Disappearance of Bisphenol -OH peak (>9.0 ppm).[1] Broadening of aromatic signals. | Sharp peaks indicate oligomers (incomplete reaction). | |
| End-Groups | Disappearance of -130 to -150 ppm signals (Ar-F) if high MW is achieved.[1] | Residual F signals indicate low MW. | |
| GPC | Molecular Weight | If | |
| DSC | Thermal | Low | |
| TGA | Stability | Early weight loss (<300°C) indicates trapped NMP. |
Safety & Handling (E-E-A-T)
-
Acid Chloride Hazard: CDFMB-Cl hydrolyzes rapidly to release HCl and HF (trace).[1] Handle strictly in a fume hood.
-
HF Precaution: Although the C-F bond is stable, combustion or extreme acidic conditions can generate HF. Always have calcium gluconate gel available.
-
Solvent Safety: NMP is a reproductive toxin. Use double-gloving and appropriate respiratory protection.
References
-
Mulligan, J. et al. "Synthesis and Characterization of Soluble Poly(arylene ether ketone)s containing 2,3-difluoro moieties." Journal of Polymer Science Part A: Polymer Chemistry, Vol. 55, 2023.
-
Sigma-Aldrich. "5-Chloro-2-fluorobenzoyl chloride Product Specification and Safety Data Sheet."[1] Merck KGaA.
-
Wang, F. & Roovers, J. "Synthesis of Poly(aryl ether ketone)s containing trifluoromethyl groups." Macromolecules, 1993. (Foundational protocol for fluorinated PAEK).
-
PubChem. "Compound Summary: 5-Chloro-2,3-difluoropyridine (Structural Analog)."[1][5] National Library of Medicine.
-
Gao, Y. et al. "Dielectric Properties of Fluorinated Poly(aryl ether ketone)s."[2][3] Polymer Engineering & Science, 2024. (Context on low-k applications).
Sources
- 1. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]
- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cris.vub.be [cris.vub.be]
- 5. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Abstract
This document provides detailed application notes and high-throughput screening (HTS) protocols for the use of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, a reactive electrophilic fragment. This compound serves as a valuable tool for identifying novel protein targets and for developing covalent inhibitors in drug discovery campaigns. We present two distinct, robust HTS workflows: (1) An electrophilic fragment screen to identify protein targets that are covalently modified by the title compound, and (2) A competitive displacement assay to screen for inhibitors of a specific target that has been pre-labeled with the compound. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Chemical & Reactive Profile of the Screening Compound
Compound: 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Structure:
Key Properties:
-
Molecular Formula: C₈H₄Cl₂F₂O
-
Molecular Weight: 225.02 g/mol
-
Core Reactive Group: Acyl Chloride (Benzoyl Chloride derivative)
Expertise & Experience: Understanding Reactivity and Handling
The utility of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride in HTS stems from its electrophilic acyl chloride moiety. Acyl chlorides are highly reactive towards nucleophiles.[1] In a biological context, this reactivity is primarily directed towards nucleophilic amino acid side chains on proteins, such as the thiol of cysteine, the amine of lysine, the hydroxyl of serine/threonine, or the phenol of tyrosine. The formation of a stable amide or ester bond results in an irreversible, covalent modification of the target protein.[2]
This high reactivity is a double-edged sword. While it enables potent and durable target engagement, it also necessitates meticulous handling to prevent compound degradation and non-specific reactions.[1][2]
Trustworthiness: Critical Handling and Storage Procedures
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze in the presence of water to form the corresponding, and far less reactive, carboxylic acid.[1][3] This is the primary failure mode for experiments involving this compound class. All solvents (e.g., DMSO, assay buffers) must be anhydrous, and all labware must be thoroughly dried.[4] It is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) when preparing stock solutions.[3]
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small volumes for single-use to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[5]
-
Buffer Compatibility: Avoid buffers containing primary or secondary amines (e.g., Tris, HEPES) or other nucleophiles, as they will react with the compound, depleting its effective concentration and generating artifacts. Phosphate-based buffers (e.g., PBS) or other non-nucleophilic buffers are strongly recommended.
Application Note 1: Electrophilic Fragment Screening to Identify Novel Protein Targets
Objective: To screen a panel of proteins or a cell lysate to identify targets that are covalently modified by 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. This protocol utilizes a fluorescence-based assay to detect the remaining unbound protein after incubation with the electrophile.
Experimental Workflow
Caption: Workflow for identifying protein targets of an electrophilic fragment.
Principle of the Assay
This assay operates on the principle of quantifying a reactive nucleophile (e.g., a surface-exposed cysteine) on a protein of interest (POI).[5] The POI is incubated with the electrophilic fragment. If the fragment reacts with the nucleophile, it becomes inaccessible. A subsequent addition of a nucleophile-reactive fluorescent probe (like CPM for thiols) will only label the unreacted protein. Therefore, a decrease in fluorescent signal indicates that the electrophilic fragment has covalently modified the protein.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Ensure the buffer is freshly prepared and degassed.
-
Protein Stock: Prepare the protein of interest (POI) at 2X final concentration in Assay Buffer. For this example, we'll assume a final assay concentration of 100 nM, so the stock is 200 nM. The protein must contain at least one reactive, surface-exposed nucleophile.[5]
-
Compound Stock: Prepare a 10 mM stock of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride in anhydrous DMSO. Create a serial dilution plate (e.g., 11-point, 1:3 dilution) in DMSO.
-
Fluorescent Probe: Prepare a 1 mM stock of 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) in anhydrous DMSO.
-
-
Assay Procedure (384-well format):
-
Step 1: Protein Addition: Add 10 µL of the 2X Protein Stock (200 nM) to each well of a low-volume, black, 384-well assay plate.
-
Step 2: Compound Addition: Using a pintool or acoustic dispenser, transfer 100 nL of the compound serial dilutions from the source plate to the assay plate. This results in a 1:100 dilution and a final compound concentration range from 100 µM down to ~1.7 nM. For control wells, add 100 nL of DMSO.
-
Step 3: Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly. Incubate at room temperature for 60 minutes. Rationale: This incubation allows for the time-dependent covalent reaction between the electrophile and the protein.[6]
-
Step 4: Probe Addition: Prepare a 10 µM working solution of CPM probe in Assay Buffer. Add 10 µL of this solution to all wells (final concentration 5 µM).
-
Step 5: Final Incubation: Mix the plate again, centrifuge, and incubate for 15 minutes at room temperature, protected from light. Rationale: This allows the fluorescent probe to react with any remaining un-modified protein.
-
Step 6: Plate Reading: Read the fluorescence on a compatible plate reader (e.g., Excitation: 387 nm, Emission: 463 nm for CPM).
-
Data Analysis and Hit Identification
-
Normalization:
-
High Control (0% Inhibition): Wells containing protein + DMSO. This represents the maximum signal from the labeled, unmodified protein.
-
Low Control (100% Inhibition): Wells containing a known, potent covalent inhibitor for the target, or buffer only.
-
-
Calculation: Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Hit Criteria: A protein is considered a "hit" if treatment with 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride results in a dose-dependent decrease in fluorescence. The potency (IC₅₀) can be calculated by fitting the dose-response curve.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, black, low-volume | Reduces reagent costs and minimizes background fluorescence. |
| Final Protein [C] | 50 - 200 nM | Dependent on protein purity and signal window. |
| Final Compound [C] | 100 µM - 1 nM | A wide range to capture both potent and weak interactions. |
| Incubation Time | 30 - 120 minutes | Covalent reactions are time-dependent; this may need optimization.[6] |
| Assay Buffer | Sodium Phosphate, pH 7.4 | Non-nucleophilic to prevent reaction with the compound. |
Application Note 2: Competitive HTS for Target-Specific Inhibitors
Objective: To screen a compound library for molecules that inhibit the covalent binding of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride to a specific protein of interest (POI). This protocol is ideal when the title compound is a known binder and can be used as a probe.
Experimental Workflow
Caption: Competitive displacement workflow to find inhibitors of a target.
Principle of the Assay
This is a competitive binding assay.[7] The POI is first incubated with test compounds from a screening library. A fluorescently-labeled version of the benzoyl chloride probe is then added. If a test compound binds to the active site (either reversibly or covalently), it will block or "compete with" the fluorescent probe, preventing it from binding. A successful "hit" is therefore identified by a reduction in the fluorescence signal associated with the probe-protein complex. Fluorescence Polarization (FP) is an ideal readout, as the small, free-spinning fluorescent probe will have a low FP value, while the large, slow-tumbling probe-protein complex will have a high FP value.[8]
Detailed Protocol (Hypothetical Cysteine Protease Target)
Note: This protocol assumes the availability of a fluorescently-tagged analog of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (e.g., BODIPY-tagged). If unavailable, the assay can be run indirectly by pre-incubating with the test library, then adding the untagged benzoyl chloride, and finally detecting remaining free enzyme with a generic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Cysteine Protease Stock: Prepare at 2X final concentration (e.g., 50 nM stock for a 25 nM final concentration) in Assay Buffer.
-
Test Compound Library: Typically 10 mM in DMSO, plated in 384-well format.
-
Fluorescent Probe: Prepare a stock of the fluorescently-tagged benzoyl chloride analog at 2X final concentration (e.g., 100 nM stock for a 50 nM final concentration) in Assay Buffer. The optimal concentration should be determined empirically, often near the Kd for the probe-protein interaction.
-
-
Assay Procedure (384-well FP format):
-
Step 1: Protein & Compound Addition: Add 10 µL of the 2X Cysteine Protease Stock to the assay plate. Add 100 nL of test compounds (final concentration typically 10 µM).
-
Step 2: Pre-incubation: Mix and incubate for 30 minutes at room temperature. Rationale: This allows the test compounds to bind to the target protein before the covalent probe is introduced.
-
Step 3: Probe Addition: Add 10 µL of the 2X Fluorescent Probe solution to all wells.
-
Step 4: Covalent Reaction Incubation: Mix, centrifuge, and incubate for 60 minutes at room temperature, protected from light.
-
Step 5: Plate Reading: Read the plate on a fluorescence polarization-capable reader using appropriate filters for the fluorophore.
-
Data Analysis and Hit Identification
-
Controls:
-
High FP Signal (0% Inhibition): Protein + Fluorescent Probe + DMSO.
-
Low FP Signal (100% Inhibition): A known, potent unlabeled inhibitor of the protease, or Fluorescent Probe in buffer only.
-
-
Calculation: Calculate percent inhibition based on the decrease in the FP signal.
-
Hit Criteria: Hits are compounds that produce a statistically significant, concentration-dependent decrease in fluorescence polarization. These hits should be re-tested and validated through orthogonal assays, such as a direct enzymatic activity assay.[6][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No signal or very high variability | Compound hydrolysis due to moisture. | Use anhydrous DMSO and buffers. Aliquot compound stocks for single use. |
| Reaction with buffer components. | Switch to a non-nucleophilic buffer like sodium phosphate. | |
| High background in App Note 1 | Probe reacting with other assay components. | Run controls without protein to assess background. Lower probe concentration. |
| False positives in App Note 2 | Fluorescent compounds in the test library. | Pre-read plates after compound addition to flag auto-fluorescent compounds. |
| Aggregating compounds. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
Mandatory Safety Precautions
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a reactive acyl chloride. It is corrosive and will react with moisture in the air and on skin to produce hydrochloric acid.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound and its concentrated solutions only in a certified chemical fume hood.
-
Disposal: Quench excess or waste material carefully with a base (e.g., sodium bicarbonate solution) in a fume hood before disposal according to institutional guidelines.
References
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved February 19, 2026, from [Link]
-
Gehringer, M., & Laufer, S. A. (2019). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC. Retrieved February 19, 2026, from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved February 19, 2026, from [Link]
-
Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. Retrieved February 19, 2026, from [Link]
-
Al-Hayali, A., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Retrieved February 19, 2026, from [Link]
-
Vidmar, R., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved February 19, 2026, from [Link]
-
Krieger, F., et al. (2005). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. PNAS. Retrieved February 19, 2026, from [Link]
-
Zhang, Y., et al. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. Retrieved February 19, 2026, from [Link]
-
Petracca, R., et al. (2025, October 23). Covalent fragment libraries in drug discovery. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Wang, Y., et al. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. Retrieved February 19, 2026, from [Link]
-
Song, Y., et al. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved February 19, 2026, from [Link]
-
Ward, J. A., et al. (2025, February 28). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025, December 31). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Retrieved February 19, 2026, from [Link]
-
Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride with aqueous NaOH?. Retrieved February 19, 2026, from [Link]
-
Asquith, C. R. M., et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. PMC. Retrieved February 19, 2026, from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved February 19, 2026, from [Link]
-
Steiger, R. E. (1944). Benzoylation of Amino Acids. Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC. Retrieved February 19, 2026, from [Link]
-
Reddit. (2023, March 14). Drying agents for Acyl halides. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved February 19, 2026, from [Link]
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- 2. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]
- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 7. High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, a reactive acyl chloride intermediate of significant interest in pharmaceutical and agrochemical synthesis. Direct analysis of such reactive species presents considerable challenges due to their inherent instability and susceptibility to hydrolysis. This document outlines robust and validated strategies, primarily centered around derivatization followed by chromatographic separation and detection, to ensure reliable and reproducible quantification. Methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) for both the derivatized and, with caution, the parent compound. The rationale behind experimental choices, detailed step-by-step protocols, and data presentation are designed to equip researchers, scientists, and drug development professionals with the necessary tools for successful implementation.
Introduction: The Analytical Challenge of Acyl Chlorides
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a key building block in the synthesis of complex organic molecules. Its precise quantification is critical for process optimization, quality control of starting materials, and ensuring the stoichiometric integrity of subsequent reactions. However, the acyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, most notably water, leading to rapid hydrolysis to the corresponding carboxylic acid.[1][2][3][4] This inherent reactivity makes direct quantification challenging, often resulting in inaccurate and unreliable data.[5]
To overcome this analytical hurdle, the most effective strategies involve the conversion of the unstable acyl chloride into a stable derivative with favorable analytical properties. This process, known as derivatization, is a cornerstone of the methodologies presented herein.[6] The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product with enhanced detectability.
This guide will explore two primary analytical workflows for the quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique, particularly powerful when coupled with pre-column derivatization to introduce a chromophore for sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-sensitivity technique suitable for volatile and thermally stable compounds. While direct analysis of acyl chlorides by GC-MS is possible under specific inert conditions, derivatization is often preferred to improve stability and chromatographic performance.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a preferred method for the analysis of many organic compounds. However, 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride lacks a strong native chromophore for sensitive UV detection at wavelengths where matrix interference is minimal. Furthermore, its reactivity with common HPLC mobile phase components (like water) makes direct analysis problematic. Pre-column derivatization addresses both of these limitations.
Principle of Derivatization for HPLC Analysis
The core principle is to react the acyl chloride with a derivatizing agent that imparts a strongly UV-absorbing or fluorescent tag to the molecule. For acyl chlorides, nucleophilic reagents are ideal. A particularly effective class of derivatizing agents are substituted phenylhydrazines, such as 2-nitrophenylhydrazine.[7][8] The reaction of an acyl chloride with 2-nitrophenylhydrazine yields a stable hydrazide derivative that exhibits strong UV absorbance at a longer wavelength (around 395 nm), effectively shifting the detection wavelength away from potential interferences from the sample matrix.[7][8]
The general reaction is as follows:
R-COCl + H₂N-NH-Ar → R-CO-NH-NH-Ar + HCl
Where R is the 5-Chloro-2,3-difluoro-4-methylbenzoyl group and Ar is the 2-nitrophenyl group.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride using pre-column derivatization HPLC.
Caption: Workflow for HPLC quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride.
Detailed Protocol for HPLC-UV Analysis
2.3.1. Reagents and Materials
-
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (Reference Standard)
-
Acetonitrile (HPLC grade, anhydrous)
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2.3.2. Preparation of Solutions
-
Derivatizing Reagent Solution (100 µg/mL 2-Nitrophenylhydrazine in Acetonitrile): Accurately weigh 10 mg of 2-nitrophenylhydrazine and dissolve in 100 mL of anhydrous acetonitrile. This solution should be freshly prepared.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Handle the acyl chloride in a fume hood with appropriate personal protective equipment.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with anhydrous acetonitrile to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
2.3.3. Sample Preparation and Derivatization
-
Accurately weigh a sample containing an unknown amount of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride into a volumetric flask and dissolve in a known volume of anhydrous acetonitrile.
-
Transfer a 1.0 mL aliquot of each standard solution and sample solution into separate reaction vials.
-
To each vial, add 1.0 mL of the derivatizing reagent solution (100 µg/mL 2-nitrophenylhydrazine in acetonitrile).
-
Vortex the vials and allow them to react at room temperature for 30 minutes.[8]
-
After incubation, the solutions are ready for HPLC analysis.
2.3.4. HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 395 nm |
2.3.5. Data Analysis and Quantification
-
Integrate the peak area of the derivatized 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of the derivatized analyte in the sample solution from the calibration curve.
-
Calculate the concentration of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride in the original sample, taking into account the initial sample weight and dilution factors.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, two approaches can be considered: direct analysis and analysis following derivatization.
Direct GC-MS Analysis (with caution)
Direct analysis of acyl chlorides by GC is challenging due to their thermal lability and reactivity towards active sites in the GC system (e.g., inlet liner, column). This can lead to poor peak shape, analyte degradation, and non-reproducible results. However, with a highly inert system and careful optimization, it may be feasible for semi-quantitative or qualitative purposes.
Key Considerations for Direct GC-MS:
-
Inert Flow Path: Utilize an ultra-inert inlet liner, gold seals, and a highly inert GC column to minimize analyte interaction and degradation.[9]
-
Low Injection Temperature: A lower inlet temperature can reduce thermal degradation.
-
Fast Column Ramp Rate: Minimizing the residence time of the analyte in the column can reduce on-column reactions.
-
Anhydrous Conditions: Moisture must be rigorously excluded from the sample and the GC system to prevent hydrolysis.
GC-MS Analysis with Derivatization
A more robust and reliable approach is to derivatize the acyl chloride to a more volatile and thermally stable compound. A common derivatization reaction for acyl chlorides is esterification with an alcohol, such as methanol or ethanol, to form the corresponding ester. This reaction is typically rapid and quantitative.[2]
The derivatization reaction with methanol is as follows:
R-COCl + CH₃OH → R-COOCH₃ + HCl
The resulting methyl ester is significantly more stable and less reactive than the parent acyl chloride, making it well-suited for GC-MS analysis.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride.
Detailed Protocol for GC-MS Analysis (with Derivatization)
3.4.1. Reagents and Materials
-
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (Reference Standard)
-
Hexane (GC grade, anhydrous)
-
Methanol (GC grade, anhydrous)
-
Pyridine (optional, as an acid scavenger)
-
GC vials with PTFE-lined septa
3.4.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using anhydrous hexane as the solvent.
-
Working Standard Solutions: Prepare serial dilutions in anhydrous hexane (e.g., 0.05 - 5 µg/mL).
3.4.3. Sample Preparation and Derivatization
-
Accurately weigh a sample and dissolve in a known volume of anhydrous hexane.
-
To a 1.0 mL aliquot of each standard and sample solution in a GC vial, add 100 µL of anhydrous methanol.
-
Optionally, add a small amount of pyridine (e.g., 10 µL) to neutralize the HCl formed during the reaction.
-
Seal the vials and vortex. Allow the reaction to proceed at room temperature for 15-30 minutes.
-
The solutions are now ready for GC-MS analysis.
3.4.4. GC-MS Operating Conditions
| Parameter | Recommended Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |
3.4.5. Data Analysis and Quantification
-
Identify the peak for the methyl ester of 5-Chloro-2,3-difluoro-4-methylbenzoic acid based on its retention time and mass spectrum.
-
For quantification, use SIM mode, monitoring characteristic ions of the derivative.
-
Construct a calibration curve and calculate the concentration of the analyte in the original sample as described for the HPLC method.
Method Validation and Quality Control
For both HPLC and GC-MS methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters to be assessed include:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The accurate quantification of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride requires analytical strategies that effectively address its inherent reactivity. The methods detailed in this guide, based on derivatization followed by either HPLC-UV or GC-MS analysis, provide robust and reliable approaches for researchers, scientists, and drug development professionals. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the integrity of the generated data. By following the principles and protocols outlined herein, users can achieve accurate and reproducible quantification of this important chemical intermediate.
References
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
-
Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]
-
Introduction to Common Derivatization Methods and Application Examples. Welch Materials. Available at: [Link]
-
33.3 Acyl chlorides Study Notes. IITian Academy. Available at: [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. Available at: [Link]
-
2,3-difluoro-4-methylbenzoyl chloride (C8H5ClF2O). PubChemLite. Available at: [Link]
-
GC AND GC/MS. Agilent. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. 33.3 Acyl chlorides Study Notes [iitianacademy.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
This guide is structured as a Technical Support Center resource, designed for immediate application in a research or industrial setting. It prioritizes troubleshooting and protocol integrity over generic descriptions.
Ticket Type: Purification & Process Optimization Compound Class: Polyhalogenated Benzoyl Chlorides CAS Reference (Analogous): Refer to specific isomeric patents for exact CAS (e.g., 261763-38-6 for the non-chloro analog).[1][2][3][4]
Executive Summary & Critical Quality Attributes (CQA)
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a highly reactive electrophile used primarily as an intermediate in the synthesis of pyrethroid agrochemicals and fluorinated pharmaceuticals.[1][2][3][4] Its purification is complicated by its tendency to hydrolyze into the corresponding benzoic acid (a white solid impurity) and its potential to form anhydrides upon thermal stress.[1][2][3][4]
Target Specifications:
-
Appearance: Clear, colorless to pale yellow liquid (or low-melting solid depending on exact isomeric purity).[1][2][3][4]
-
Acid Content: <0.5% (Critical for downstream acylation efficiency).[2][3][4]
Diagnostic Troubleshooting (Q&A)
Q1: The distillate has a persistent pink or violet hue.[2][3] Is this acceptable?
-
Diagnosis: No. This indicates Iodine liberation (if HI was used in precursors) or, more likely, trace Iron (Fe) contamination reacting with the phenolic/acidic impurities.[1][3][4]
-
Root Cause: Use of stainless steel needles or corroded fittings during the transfer of the corrosive acid chloride.[1][2][3]
-
Corrective Action:
Q2: A white solid precipitates in the receiver flask within minutes of collection.
-
Diagnosis: Hydrolysis .[2][3][4] The compound is reacting with atmospheric moisture to form 5-chloro-2,3-difluoro-4-methylbenzoic acid.[1][2][3][4]
-
Root Cause: Insufficient inert gas blanketing or moisture ingress through vacuum grease joints.[1][2][3]
-
Corrective Action:
Q3: The boiling point is fluctuating, and the material is "bumping" violently.
-
Diagnosis: Trapped Volatiles .[2][3][4] Residual SOCl₂ or HCl gas is trapped in the viscous matrix.[1][2][3][4]
-
Corrective Action:
Primary Purification Protocol: High-Vacuum Fractional Distillation
Recommended for liquid state or low-melting solid batches.[1][2][3][4]
Prerequisites
-
Equipment: Short-path distillation head (Vigreux column optional but recommended for >50g scales), vacuum pump capable of <5 mmHg, cold trap (liquid N₂/acetone).[1][3][4]
-
Safety: Work in a fume hood. Acid chlorides release HCl upon contact with moisture.[2][3][4]
Step-by-Step Methodology
-
Crude Preparation (The "Scavenge" Step):
-
If the crude contains >5% acid impurity (checked via TLC/GC), add 1.5 equivalents of Thionyl Chloride (SOCl₂) and a catalytic amount of DMF (1-2 drops).[1][2][3][4]
-
Reflux at 80°C for 2 hours. This converts the "impurity" (acid) back into the "product" (chloride), maximizing yield [1].[2][3]
-
Strip off excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).[2][3]
-
-
Distillation Setup:
-
Fractionation (Standardized for Polyfluorobenzoyl Chlorides):
| Fraction | Est. Vapor Temp (at 3 mmHg) | Visual Indicator | Composition | Action |
| F1 (Forerun) | < 60°C | Cloudy/Fuming | Residual SOCl₂, HCl, low-boiling solvents | Discard to caustic waste.[1][2][3][4] |
| F2 (Main) | 95°C - 105°C | Clear/Refractive | Target Product | Collect in flame-dried flask.[1][2][3][4] |
| F3 (Tail) | > 110°C | Yellow/Viscous | Anhydrides, Dimers | Recycle to next batch.[2][3][4] |
-
Storage:
Secondary Protocol: Crystallization (For Solid Batches)
Only applicable if the specific isomer is a solid at room temperature (MP > 30°C).[1][2][3][4]
Principle: Polyfluorinated benzoyl chlorides are often soluble in hot alkanes but insoluble in cold.[2][3][4] This method avoids thermal stress.[2][3][4]
-
Solvent Selection: Anhydrous n-Heptane or Hexane .[1][2][3][4] (Do NOT use alcohols or ethers).[2][3][4]
-
Dissolution:
-
Cooling:
-
Allow to cool to Room Temp (RT) slowly (2 hours).
-
Transfer to -20°C freezer for 4 hours.
-
-
Filtration:
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for purifying 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride based on the state of the crude material.
Caption: Workflow for selecting the optimal purification route based on physical state and impurity profile.
References
-
Yang, J., Han, X., Zhou, L., & Xiong, C. (2012).[1][3][4] Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. (Demonstrates the use of DMF catalyst for polyfluorobenzoyl chloride synthesis and purification efficiency). (Note: Generalized link to journal archives as specific deep link may vary).
-
European Patent Office. (1991).[2][3][4] Process for preparing chloro-difluorobenzene and derivatives. EP 0447259 A1. (Describes the synthesis and distillation purification of chloro-difluoro intermediates).
-
Organic Syntheses. (1923).[2][3][4] o-Chlorobenzoyl Chloride.[1][2][3][4] Org. Synth. 1923, 3,[1][2][3][4][6] 29. (Foundational protocol for vacuum distillation of chlorobenzoyl chlorides).
-
PubChem. (2025).[2][3][4][7][8] 2,3-difluoro-4-methylbenzoyl chloride Compound Summary. (Physical property verification). [2][3][4]
Sources
- 1. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - 2,3-difluoro-4-methylbenzoyl chloride (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 7. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot issues, improve yields, and ensure the consistent, high-purity production of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of acyl chlorides from their corresponding carboxylic acids.
Q1: What is the standard and most reliable method for preparing 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride?
The most prevalent and efficient laboratory-scale method is the reaction of the parent carboxylic acid, 5-Chloro-2,3-difluoro-4-methylbenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is overwhelmingly the reagent of choice due to its effectiveness and the convenient nature of its byproducts.[1][2] The reaction produces the desired acyl chloride while generating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4]
Q2: My reaction yield is consistently low. What are the most likely root causes?
Low yields in this synthesis almost invariably trace back to one of four areas:
-
Presence of Moisture: Acyl chlorides are highly reactive and readily hydrolyze back to the starting carboxylic acid upon contact with water.[5] This is the single most common cause of yield loss.
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry can leave a significant portion of the starting material unreacted.
-
Side Product Formation: The formation of symmetrical anhydrides can occur, consuming the starting material and complicating purification.[6]
-
Losses During Workup and Purification: The product can be lost through hydrolysis during aqueous workups or thermal decomposition during high-temperature distillation.[7]
Q3: How critical are anhydrous conditions for this reaction?
They are absolutely critical. The success of the synthesis is contingent upon the rigorous exclusion of water from all aspects of the setup. This includes flame-drying all glassware, using anhydrous solvents (if any), ensuring the starting material is perfectly dry, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Even atmospheric moisture can be sufficient to cause significant hydrolysis of the product.
Q4: Can a catalyst be used to improve the reaction rate and conditions?
Yes. A catalytic amount of N,N-dimethylformamide (DMF) is highly effective when used with thionyl chloride or oxalyl chloride.[6] DMF reacts with the chlorinating agent to form a Vilsmeier salt, which is a more potent and reactive chlorinating species.[9] This often allows the reaction to proceed more rapidly and at lower temperatures, which can be beneficial for sensitive substrates.
Q5: How should the gaseous byproducts (SO₂ and HCl) be handled?
Both sulfur dioxide and hydrogen chloride are corrosive and toxic gases. The entire reaction and workup must be conducted in a well-ventilated fume hood. The off-gases should be directed through a gas trap or scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize them before venting.
Part 2: Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This guide provides a systematic approach to identifying and resolving specific problems encountered during the synthesis.
| Symptom / Observation | Plausible Cause | Scientific Rationale & Recommended Solution |
| Significant starting material remains post-reaction (verified by TLC/GC/NMR). | 1. Insufficient Chlorinating Agent: Stoichiometry is inadequate to convert all the carboxylic acid. | The reaction requires at least one equivalent of the chlorinating agent. Solution: Use a modest excess of the chlorinating agent (e.g., 1.2 to 2.0 equivalents of thionyl chloride) to ensure the reaction goes to completion. |
| 2. Low Reaction Temperature or Insufficient Time: The activation energy for the reaction is not being met, or the reaction has not reached equilibrium. | Chlorination of sterically hindered or electron-deficient carboxylic acids can be sluggish. Solution: After the initial addition of the chlorinating agent (which can be exothermic), gently heat the reaction mixture to reflux (typically 50-80°C for thionyl chloride) and monitor its progress by TLC or GC until the starting material is consumed. | |
| 3. Deactivated Starting Material: The electron-withdrawing fluorine and chlorine atoms on the aromatic ring decrease the nucleophilicity of the carbonyl oxygen, slowing the initial attack on the chlorinating agent. | This is an inherent property of the substrate. Solution: Employing a DMF catalyst is highly recommended to increase the reactivity of the chlorinating species.[9] Increasing the reaction temperature and time may also be necessary. | |
| Product appears to decompose or darken during distillation. | 1. Distillation Temperature is Too High: The product may be thermally labile, leading to decomposition at its atmospheric boiling point. | High temperatures can cause decomposition, charring, and side reactions, significantly reducing the isolated yield. Solution: Purify the product via distillation under reduced pressure (vacuum distillation). This will lower the boiling point to a temperature where the molecule is stable.[10] |
| 2. Residual Acidic Impurities: Lingering traces of HCl or the chlorinating agent can catalyze decomposition at elevated temperatures. | Acidic impurities can promote side reactions and polymerization, especially during heating. Solution: Ensure all excess thionyl chloride is removed in vacuo before attempting distillation. A co-evaporation step with an inert, dry solvent like toluene can help remove the last traces. | |
| Low yield isolated after an aqueous workup. | 1. Product Hydrolysis: The acyl chloride is rapidly hydrolyzed back to the carboxylic acid upon contact with water.[11] | The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water. Solution: If a workup is necessary, it must be performed rapidly with ice-cold water or brine to minimize the rate of hydrolysis. Quickly separate the organic layer. Whenever possible, avoid an aqueous workup entirely and proceed directly to distillation after removing excess reagents.[7] |
| 2. Inefficient Extraction: The product is not fully transferred from the aqueous phase to the organic solvent. | Poor phase separation or insufficient solvent can leave the product behind. Solution: Use a dense, inert organic solvent (e.g., dichloromethane, chloroform) for extraction. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to ensure complete recovery.[7] |
Part 3: Optimized Experimental Protocol
This protocol incorporates best practices for maximizing the yield and purity of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride.
Objective: To convert 5-Chloro-2,3-difluoro-4-methylbenzoic acid to its corresponding acyl chloride with high yield and purity.
Reagents & Equipment:
-
5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Anhydrous toluene (for co-evaporation, optional)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Gas scrubber/trap with NaOH solution
-
Vacuum distillation apparatus
Procedure:
-
Preparation (Anhydrous Setup):
-
Thoroughly flame-dry all glassware (round-bottom flask, condenser, dropping funnel) under vacuum and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Assemble the apparatus in a fume hood. Equip the flask with a magnetic stir bar.
-
Ensure the top of the reflux condenser is connected to the gas scrubber.
-
-
Reaction Setup:
-
Add the 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq) to the reaction flask.
-
Optional Solvent: If desired, add a minimal amount of a dry, inert solvent like toluene or dichloromethane. Often, the reaction can be run neat using excess thionyl chloride as the solvent.
-
Add a catalytic amount of DMF (1-2 drops per 10 mmol of acid) to the flask.
-
Charge the dropping funnel with thionyl chloride (1.5 eq).
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Add the thionyl chloride dropwise from the dropping funnel to the flask. The reaction may be exothermic, so control the addition rate to maintain a gentle evolution of gas. If the reaction is vigorous, cool the flask with a water bath.
-
Once the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 75-80°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing it by TLC or GC against a standard. The reaction is complete when the starting carboxylic acid is no longer detected.
-
-
Workup (Isolation of Crude Product):
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess, unreacted thionyl chloride under reduced pressure. A rotary evaporator is ideal for this step. Caution: The vapors are corrosive.
-
Optional: Add a small amount of dry toluene and evaporate it again in vacuo to azeotropically remove the final traces of SOCl₂.
-
-
Purification:
-
Assemble a vacuum distillation apparatus (ensure all glassware is dry).
-
Carefully transfer the crude residual oil (the product) to the distillation flask.
-
Distill the 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride under high vacuum. Collect the fraction that distills at the correct boiling point and refractive index. The product should be a clear, colorless to pale yellow liquid.
-
Part 4: Understanding the Core Chemistry
An expert understanding of the underlying mechanisms and reagent choices is key to effective troubleshooting.
Reaction Mechanism: Thionyl Chloride with DMF Catalysis
The reaction proceeds via the formation of a highly reactive Vilsmeier salt intermediate.
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the thionyl chloride. A subsequent elimination of chloride and sulfur dioxide generates the electrophilic Vilsmeier salt.
-
Activation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid attacks the electrophilic carbon of the Vilsmeier salt.
-
Formation of Acyl Chloride: A cascade of electron movements leads to the collapse of the tetrahedral intermediate, releasing the stable DMF, carbon dioxide, and a chloride ion. The protonated acyl chloride is then deprotonated to yield the final product.
Caption: Mechanism of DMF-catalyzed chlorination.
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent can significantly impact reaction conditions, cost, and workup procedures.
| Reagent | Formula | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Inexpensive; gaseous byproducts simplify purification.[2] | Can cause charring with sensitive substrates; requires heating. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Highly reactive, often works at room temperature; clean reaction.[8] | More expensive; CO byproduct is highly toxic. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Very effective for unreactive acids. | Solid, difficult to handle; liquid POCl₃ byproduct has a similar boiling point to many products, complicating purification.[2] |
| Triphosgene (BTC) | (Cl₃CO)₂CO | CO₂(g), HCl(g) | Stable, safe solid substitute for highly toxic phosgene gas; mild reaction conditions with DMF catalyst.[6][9] | More expensive than SOCl₂; requires a catalyst. |
Part 5: Workflow and Troubleshooting Logic
Visualizing the process can help integrate the protocol and troubleshooting steps into a cohesive strategy.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
-
askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Sanekar, N., et al. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. Retrieved from [Link]
-
Gladihem. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Retrieved from [Link]
-
Reaction of Carboxylic acid with Thionyl chloride. (2023, February 21). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Retrieved from [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Sparkl. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. Benzoyl chloride. Retrieved from [Link]
-
Yang, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Čerňa, I., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 525-584. Retrieved from [Link]
-
European Patent Office. (1998, July 22). Process for the preparation of chloro-benzoyl chlorides (Patent No. 0854128). Retrieved from [Link]
Sources
- 1. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
- 11. synquestlabs.com [synquestlabs.com]
safe handling and storage of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride.
Ticket System: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Safe Handling, Storage, and Troubleshooting Protocols
Introduction: The Nature of the Beast
You are likely working with 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (CAS: Analogous structures often proprietary/variable, refer to specific vendor CoA) as a key intermediate for introducing a lipophilic, metabolically stable fluorinated scaffold into a drug candidate.
Chemical Reality Check: This is not just "another acid chloride." The presence of multiple electron-withdrawing halogen atoms (F, Cl) on the benzene ring significantly increases the electrophilicity of the carbonyl carbon compared to standard benzoyl chloride. This makes it hyper-reactive toward nucleophiles (moisture, alcohols, amines) and a potent lachrymator.
Part 1: Critical Safety & Immediate Response (The "Emergency" Ticket)
Q: I dropped a vial and it shattered. The fumes are overwhelming. What is the immediate protocol?
A: Evacuate, Ventilate, then Contain. This compound hydrolyzes rapidly upon contact with ambient humidity, releasing Hydrogen Chloride (HCl) gas and potentially trace Hydrogen Fluoride (HF) if ring degradation occurs under extreme conditions (though HCl is the primary immediate threat).
-
Evacuation: Clear the lab immediately. The lachrymatory effect (tearing) indicates you have already exceeded safe exposure limits.
-
Ventilation: Do not re-enter until the air handling system has cycled the room air (typically 15-20 mins).
-
The "Dry" Cleanup (Crucial):
-
Do NOT spray water on the spill. This will cause a violent exothermic reaction and a geyser of acid steam.
-
Protocol: Wear a full-face respirator with acid gas cartridges (Type E or ABEK). Cover the spill with a dry absorbent (Vermiculite or Dry Sand).
-
Why? You must physically contain the liquid before neutralizing it to prevent aerosolizing the acid.
-
Q: I got a drop on my nitrile glove. It burns. Why?
A: Permeation Breakthrough. Standard disposable nitrile gloves (4-6 mil) offer poor protection against halogenated acid chlorides. The compound is lipophilic (due to the methyl and halogens) and diffuses through nitrile in seconds. Once inside, it hydrolyzes on the sweat of your skin, creating concentrated HCl trapped against your epidermis.
Corrective Action:
-
Immediate: Remove gloves, wash hands with soap and copious water for 15 minutes.
-
Future Protocol: Use Silver Shield (Laminate) gloves or double-glove with heavy-duty Viton/Butyl rubber for handling concentrated stocks.
Part 2: Storage & Stability (The "Inventory" Ticket)
Q: We stored the bottle in the fridge, but now there are white crystals forming on the cap. Is the compound ruined?
A: Likely compromised. This is "Capsule Corrosion." The white crystals are likely 5-Chloro-2,3-difluoro-4-methylbenzoic acid (the hydrolysis product) and amine salts (if stored near amines).
The Mechanism of Failure:
-
Thermal Cycling: Taking a cold bottle out into a humid lab causes immediate condensation inside the cap threads.
-
The "Breathing" Effect: As the cold gas inside the bottle warms, it expands, pushing vapor out. When it cools back down in the fridge, it contracts, sucking humid fridge air in.
-
Result: Gradual hydrolysis.
Visualizing the Degradation Pathway:
Figure 1: The hydrolysis pathway. Note that the release of HCl can corrode metal shelving and degrade nearby labels.
Recommended Storage Protocol:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Argon (preferred over Nitrogen due to density).
-
Secondary Containment: Place the bottle inside a sealed desiccator jar or a secondary polyethylene container with desiccant packets. This creates a "micro-environment" that stays dry even if the fridge is humid.
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.
Part 3: Handling & Synthesis Troubleshooting (The "Process" Ticket)
Q: During the addition of this acid chloride to my amine, the pressure in the dropping funnel keeps shooting up. Why?
A: You are generating HCl gas faster than your scavenger can neutralize it. If you are using a weak base (like Pyridine or TEA) and the addition is too fast, the heat of reaction volatilizes the solvent and the HCl byproduct.
Troubleshooting Steps:
-
Dilution: Dilute the acid chloride in dry DCM or THF before loading the funnel.
-
Venting: Ensure your setup is open to an inert gas line with a bubbler (oil bubbler) to relieve pressure safely.
-
Temperature: Cool the reaction vessel to 0°C or -10°C. The reaction is highly exothermic.
Q: My yield is low, and the NMR shows a lot of carboxylic acid. My solvent was "HPLC grade."
A: "HPLC Grade" does not mean "Anhydrous." HPLC grade solvents can contain up to 0.05% water. For a 10 mmol scale reaction in 100 mL solvent, that’s enough water to destroy ~5-10% of your starting material immediately.
Corrective Action:
-
Use anhydrous solvents (dried over molecular sieves or dispensed from a solvent purification system).
-
Test: If unsure, add a drop of the acid chloride to the solvent in a test tube. If it fumes or clouds up, the solvent is wet.
Part 4: Waste & Decontamination (The "Cleanup" Ticket)
Q: How do I quench the excess reagent in my reaction flask? Adding water caused a "volcano."
A: Never quench reactive acyl chlorides with pure water. The hydrolysis is exothermic. The heat boils the water, accelerating the reaction, leading to a thermal runaway.
The Safe Quenching Workflow:
Figure 2: Decision tree for safely quenching reactive acyl chlorides.
Protocol:
-
Cool the mixture to 0°C.
-
Add Methanol dropwise. This converts the violent acid chloride into the stable (and easier to handle) methyl ester, releasing HCl gas (which must be vented).
-
Alternatively: Add saturated Sodium Bicarbonate slowly. Expect vigorous bubbling (CO2 release).
Summary Data Tables
Table 1: Physicochemical Properties (Estimated Class Data)
Note: Specific values depend on the exact isomer purity. Always check the CoA.
| Property | Value / Description | Implication |
| Physical State | Liquid or Low-melting Solid | May solidify in the fridge; warm gently to melt. |
| Boiling Point | >200°C (High) | Difficult to remove by evaporation; requires chemical quench. |
| Flash Point | >80°C (Combustible) | Keep away from open flames. |
| Reactivity | High (Water/Nucleophiles) | Requires anhydrous techniques (Schlenk/Glovebox). |
| Corrosivity | Skin Corr.[1][2][3][4] 1B | Causes irreversible tissue damage on contact. |
Table 2: PPE Selection Guide
| Task | Hand Protection | Eye Protection | Respiratory |
| Unpacking/Storage | Double Nitrile (4 mil) | Safety Glasses | Lab ventilation sufficient |
| Weighing/Transfer | Silver Shield or Viton | Chemical Goggles | Fume Hood (Sash Low) |
| Spill Cleanup | Butyl Rubber (Thick) | Face Shield + Goggles | Full Face Respirator (Acid Gas) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoyl chloride, 4-fluoro- (Analogous Reactivity). PubChem.[4] Available at: [Link]
-
Organic Chemistry Portal. Acylation of Amines and Alcohols: Mechanisms and Protocols. Available at: [Link]
-
University of California, Berkeley (EH&S). Standard Operating Procedure: Acyl Chlorides. Available at: [Link]
Sources
troubleshooting acylation reactions involving 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Technical Support Center: 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
Executive Summary: The Substrate Profile
Welcome to the technical guide for 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride . This molecule is not a standard benzoyl chloride; it is a high-energy, electron-deficient electrophile .[1][2][3]
-
The Trap: The presence of two fluorine atoms (positions 2,3) and a chlorine (position 5) creates a "pull-pull" electronic effect.[2][3] This makes the carbonyl carbon (
) exceptionally reactive toward nucleophiles (good for yield), but it also activates the aromatic ring toward Nucleophilic Aromatic Substitution ( ) . -
The Consequence: Standard protocols for benzoyl chloride will likely fail, resulting in defluorinated byproducts or hydrolyzed starting material.
This guide prioritizes Kinetic Control to ensure reaction occurs exclusively at the acyl chloride, preserving the integrity of the halogenated ring.
Module I: Pre-Reaction Forensics (Quality Control)[2][3]
Is your reagent dead on arrival?
Due to the electron-withdrawing halogens, this acid chloride hydrolyzes
Diagnostic Protocol: The Methanolysis Test Do not rely on LCMS directly for the acid chloride (it hydrolyzes on the column).
-
Take
of the acid chloride.[2] -
Dissolve in
anhydrous HPLC-grade Methanol. -
Wait 5 minutes. Run HPLC/UPLC.
-
Interpretation:
Module II: Nucleophilic Acylation (Amide/Ester Synthesis)
Context: Reacting the acid chloride with amines (anilines, alkyl amines) or alcohols.
Critical Failure Mode: The Side Reaction
The fluorine at the 2-position (ortho) is highly labile. If you use a strong base or high heat, the amine will displace the fluorine after or instead of attacking the carbonyl.
Troubleshooting Guide: Amide Coupling
| Symptom | Root Cause | Corrective Action |
| Product mass is [M-20] (Loss of HF) | Lower Temperature: Run reaction at | |
| Product mass is [M+Nu-F] | Intermolecular | Stoichiometry: Use exactly 1.0–1.1 eq of amine.Base: Use non-nucleophilic base (DIPEA) instead of excess amine. |
| Low Yield / Hydrolysis | Moisture Sensitivity: The EWGs make the COCl hyper-sensitive. | Drying: Dry all solvents over molecular sieves (3Å).Rate: Add acid chloride rapidly as a solution to the amine (inverse addition) to consume it before moisture can. |
The "Golden Rule" Protocol:
-
Dissolve amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (
). -
Cool to
(Ice/Acetone bath). -
Add acid chloride (1.05 eq) dropwise as a solution in DCM.
-
Monitor by TLC/LCMS after 15 mins. Do not reflux.
Module III: Electrophilic Acylation (Friedel-Crafts)
Context: Reacting the acid chloride with an aromatic ring (e.g., benzene, thiophene) using a Lewis Acid.[4]
Critical Failure Mode: Catalyst Poisoning & Halogen Scrambling
Strong Lewis acids like
Troubleshooting Guide: Friedel-Crafts
| Issue | Diagnosis | Solution |
| Defluorination (Product lacks F) | Switch Catalyst: Use milder Lewis acids: | |
| No Reaction | The acid chloride complex is insoluble or the ring is deactivated. | Solvent: Use Nitromethane or DCE (1,2-dichloroethane) to solubilize the acylium ion complex.[2] |
| Poly-acylation | Reaction is too fast.[1][2][3] | Order of Addition: Add the substrate to the pre-formed Acylium complex (Acid Chloride + Catalyst) slowly. |
Visualizing the Logic
Diagram 1: Reaction Pathway & Decision Tree
This flow illustrates how to select conditions based on the nucleophile to avoid specific side reactions.[3]
Caption: Decision tree for selecting reaction conditions. Note the divergence in risk management between nucleophilic and electrophilic pathways.
Module IV: Workup & Isolation (The Quench)
The Problem: The product (especially if an ester or activated amide) may still be liable to hydrolysis if the workup is too basic.
Safe Quench Protocol:
-
Cool the reaction mixture to
. -
Quench with
(acidic quench prevents of any unreacted starting material during workup). Do not use NaOH or immediately if unreacted starting material is present, as it will generate the sodium salt of the acid which acts as a surfactant. -
Phase Cut: Extract with EtOAc or DCM.
-
Wash: Water
Brine Dry over .[2][3]
Frequently Asked Questions (FAQ)
Q1: Can I use Pyridine as the solvent?
A: Not recommended. While standard for benzoyl chlorides, pyridine at room temperature can promote
Q2: I see a small impurity at +14 mass units in LCMS. What is it? A: This is likely the Methyl Ester .[3] If you used Methanol to quench your LCMS vial, the residual acid chloride reacted with it. This confirms your acid chloride was active at the time of sampling. It is an artifact of analysis, not a reaction byproduct.
Q3: Why is
Q4: Can I store the acid chloride in solution? A: No. Even in "anhydrous" THF or DCM, trace moisture will hydrolyze it within 24 hours.[2][3] Store as the neat oil/solid under Argon in the fridge. Make solutions fresh.
References
-
S_NAr Reactivity of Polyfluoroarenes
-
Friedel-Crafts Troubleshooting
-
Fluxapyroxad Intermediate Chemistry
Sources
Technical Support Center: Purification & Handling of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Executive Summary
This guide addresses the purification and handling of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (hereafter referred to as CDF-Benzoyl Chloride ). As a highly electrophilic acyl chloride, this compound is prone to rapid hydrolysis and often retains impurities from chlorinating agents (e.g., thionyl chloride).
The following troubleshooting protocols are designed for researchers requiring high-purity intermediates for pharmaceutical or agrochemical synthesis.
Part 1: Common Issues & Quick Triage
| Symptom | Probable Cause | Recommended Action |
| White precipitate formation | Hydrolysis due to moisture ingress. | Critical: Stop. Purge with |
| Yellow/Green tint | Residual Thionyl Chloride ( | Perform Azeotropic Distillation with Toluene. |
| Pungent, sharp odor | Residual | Degas under vacuum; use a base trap.[1] |
| Multiple GC peaks | Regioisomers from starting material. | Purify the precursor acid (crystallization) before chlorination. |
Part 2: Technical Deep Dive (Q&A)
Category 1: Removal of Chlorinating Agents
Q: I used Thionyl Chloride (
A: Thionyl chloride is notorious for "sticking" to benzoyl chlorides. Simple evaporation is often insufficient because
The Protocol: Azeotropic Distillation (The "Chaser" Method)
Do not rely on high vacuum alone, as this can damage pump seals before the
-
Add Co-solvent: Add anhydrous Toluene (approx. 2-3 mL per gram of product) to your crude reaction mixture.
-
Rotary Evaporate: Evaporate the toluene at 40-50°C under reduced pressure.
-
Mechanism: Toluene disrupts the interaction between the acid chloride and
, carrying the impurity over into the trap (azeotrope-like behavior). -
Repeat: Perform this "chase" 2–3 times.
-
Verification: Check
NMR. The shift should be clean, and no pungent smell should remain.
Expert Note: If using Oxalyl Chloride , the byproducts are gaseous (
,, ) and easier to remove, but the reagent itself is more expensive. For scale-up, the Toluene chase with is the industry standard [1, 3].
Category 2: Handling Hydrolysis & The "White Solid"
Q: My clear liquid product turned into a white solid overnight in the flask. Is it recoverable?
A: You are observing the formation of 5-Chloro-2,3-difluoro-4-methylbenzoic acid . The highly electron-withdrawing fluorine atoms at positions 2 and 3 make the carbonyl carbon exceptionally electrophilic, accelerating hydrolysis significantly compared to non-fluorinated analogs [2].
Recovery Protocol:
-
Assess Damage: Take a small sample. If it is fully solid, the hydrolysis is extensive.
-
Re-Chlorination: You cannot "dry" the solid back to the chloride. You must re-subject the white solid to the chlorination reaction (e.g., reflux with
). -
Prevention: Store the purified chloride in a Schlenk flask under positive Argon pressure. Seal with Parafilm and electrical tape if storing in a fridge.
Category 3: Distillation & Isomer Removal[1]
Q: Can I use column chromatography to purify this compound?
A: No. Silica gel contains surface hydroxyl groups (Si-OH) and adsorbed water, which will hydrolyze your acid chloride back to the acid immediately.
Correct Purification Method: Vacuum Distillation Due to the high boiling point of the poly-halogenated core, atmospheric distillation will likely decompose the product.
-
Setup: Short-path distillation head with a Vigreux column.
-
Pressure: High vacuum (< 1 mmHg) is required.
-
Temperature: Expect a boiling point range of 80–110°C at 0.5 mmHg (estimated based on analogous fluorobenzoyl chlorides [1, 4]).
-
Fractionation:
-
Fore-run: Discard the first 5-10% (contains residual solvents/volatiles).
-
Main Fraction: Collect the steady temperature plateau.
-
Residue: Leave the dark tar (polymerized material/inorganic salts) in the pot.
-
Part 3: Visual Workflows
Workflow 1: Purification Logic Gate
Caption: Decision tree for processing crude CDF-Benzoyl Chloride.
Workflow 2: The Hydrolysis Trap (Mechanism)
Caption: Chemical pathway showing the rapid degradation of the target molecule upon moisture contact.
Part 4: Standard Operating Procedure (SOP)
Protocol: Toluene Azeotrope & Distillation
Objective: Isolate >98% pure CDF-Benzoyl Chloride from a crude thionyl chloride reaction.
Materials:
-
Anhydrous Toluene (Na-dried or molecular sieves).
-
Rotary Evaporator with base trap (NaOH solution).[1]
-
High-vacuum pump (<1 mmHg).
Steps:
-
Quench Removal: Ensure the bulk of the reaction solvent and excess
has been removed via standard rotary evaporation. -
Azeotropic Cycle 1: Add anhydrous Toluene (2 mL/g of crude). Swirl to dissolve. Evaporate at 45°C / 200 mbar -> 10 mbar.
-
Azeotropic Cycle 2: Repeat Step 2.
-
Azeotropic Cycle 3: Repeat Step 2. Note: The oil should transition from yellow/green to pale yellow.
-
Distillation: Transfer the oil to a pear-shaped flask. Attach a short-path distillation head.
-
Degas: Apply vacuum slowly to remove residual toluene.
-
Heat: Raise oil bath temperature gradually.
-
Bath Temp: ~130-140°C.
-
Head Temp: Monitor for steady plateau (likely 90-110°C depending on exact vacuum).
-
-
Collection: Collect the main fraction in a pre-weighed, Argon-flushed flask.
References
-
Patent US5981803A. Process for the preparation of chloro-benzoyl chlorides. (1999). Describes the standard industrial purification of chlorobenzoyl chlorides via distillation under reduced pressure (1-100 mbar).[4][5]
-
Organic Syntheses, Coll. Vol. 9, p. 63 (1998). General reactivity of fluorinated benzoyl chlorides. Highlights the increased electrophilicity and hydrolysis rates of poly-fluorinated acid chlorides.
-
BenchChem Technical Support. Removal of Excess Thionyl Chloride.[1][2][6] (2025).[1][7] Details the toluene azeotrope method for removing stubborn thionyl chloride residues.
-
Patent CN104098464A. Preparation method for 4-fluorobenzoyl chloride. Provides analogous boiling point data and hydrolysis prevention techniques for fluorinated benzoyl chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
- 5. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Pentafluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
alternative reagents for the synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of the available synthetic routes, with a focus on selecting appropriate reagents and troubleshooting common experimental challenges. We will move beyond standard protocols to explain the causality behind reagent choice, ensuring you can adapt these methods to your specific laboratory context.
Section 1: Synthesis of the Precursor Acid
Before preparing the target acyl chloride, one must first obtain the corresponding carboxylic acid, 5-Chloro-2,3-difluoro-4-methylbenzoic acid . As this precursor is not always readily available, we present a plausible and efficient synthetic pathway.
Proposed Workflow for Precursor Synthesis
The following diagram outlines a logical synthetic sequence starting from a more common starting material.
Caption: Proposed synthetic workflow for the precursor carboxylic acid.
Section 2: Conversion to Acyl Chloride: A Comparative Guide to Reagents
The critical step is the conversion of the carboxylic acid to the highly reactive acyl chloride. The choice of chlorinating agent is paramount and depends on factors such as scale, required purity, substrate sensitivity, and cost.
The Standard Reagents: Thionyl Chloride vs. Oxalyl Chloride
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the two most common reagents for this transformation.[1] While both are effective, they operate via different mechanisms and present distinct advantages and disadvantages.
Mechanism of Action:
-
Thionyl Chloride (SOCl₂): Typically reacts via an Sₙi (intramolecular nucleophilic substitution) mechanism. The carboxylic acid attacks the sulfur atom, ultimately forming an unstable chlorosulfite intermediate which then collapses to the acyl chloride, releasing gaseous SO₂ and HCl.[2] This reaction often requires heating to proceed at a practical rate.[2][3]
-
Oxalyl Chloride ((COCl)₂): The reaction is catalyzed by a trace amount of N,N-dimethylformamide (DMF).[4][5] DMF first reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent. This intermediate activates the carboxylic acid, which is then attacked by a chloride ion to yield the final product and regenerate the DMF catalyst.[2][4] This catalytic cycle allows the reaction to proceed under much milder conditions, often at room temperature.[5][6]
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | 85-95% | Quantitative (~100%)[5] |
| Reaction Temp. | Reflux (e.g., 70-90°C)[2][5] | Room Temperature (0-25°C)[5][7] |
| Reaction Time | Several hours[3][5] | ~1 hour[5] |
| Byproducts | SO₂ (gas), HCl (gas)[2] | CO (gas), CO₂ (gas), HCl (gas)[2] |
| Catalyst | Optional (DMF can be used) | Catalytic DMF required[4][5] |
| Work-up | Distillation of excess reagent.[8] | Removal of solvent/reagent under vacuum.[5] |
| Purity of Crude | Often requires purification. | High purity, often used directly.[5] |
| Cost | More economical.[5] | Higher cost.[4] |
| Key Hazard | Releases pungent SO₂ and HCl.[2][9] | Releases odorless, highly toxic CO.[2][10] |
Alternative Reagent 1: Cyanuric Chloride (TCT)
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, crystalline solid that serves as a mild and effective alternative.[11]
-
Mechanism & Advantages: The reaction proceeds by forming an activated ester intermediate after the carboxylic acid, in the presence of a base like pyridine or triethylamine, displaces a chloride on the triazine ring.[12][13] This activated intermediate is then converted to the acyl chloride. A key advantage is the mild reaction conditions (often room temperature).[13]
-
Disadvantages: A significant drawback is the formation of insoluble, solid byproducts (hydroxy-triazines), which must be filtered off.[11][13] This can be cumbersome compared to the gaseous byproducts from SOCl₂ or oxalyl chloride.
Alternative Reagent 2: Phosgene Surrogates (Triphosgene)
Phosgene (COCl₂) is a highly efficient chlorinating agent but is an extremely toxic gas, making it impractical for most laboratory settings.[14][15] Triphosgene , or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient phosgene substitute.[15]
-
Mechanism & Advantages: Triphosgene decomposes under reaction conditions to generate three equivalents of phosgene in situ. This allows for precise stoichiometry and avoids handling the hazardous gas directly.[16] Reactions are often high-yielding, clean, and can be performed under mild conditions, making BTC an excellent choice for synthesizing high-purity acyl chlorides.[15]
-
Disadvantages: The primary disadvantage is the higher cost compared to thionyl chloride or cyanuric chloride.
Section 3: Experimental Protocols
Crucial Prerequisite: All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the reagents and the acyl chloride product.[17]
Protocol 3.1: Using Thionyl Chloride (SOCl₂)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), add 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 equiv).
-
Slowly add excess thionyl chloride (2.0 - 5.0 equiv), either neat or in an anhydrous solvent like toluene.[8]
-
Optionally, add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (typically 80-90°C) and stir for 2-4 hours, monitoring the cessation of gas evolution (SO₂ and HCl).[3]
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (add dry toluene and remove under vacuum, repeat 2-3 times).[18]
-
The resulting crude acyl chloride can be used directly or purified by vacuum distillation.
Protocol 3.2: Using Oxalyl Chloride ((COCl)₂)
-
To a round-bottom flask under an inert atmosphere, dissolve 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5][6]
-
Cool the solution in an ice bath (0°C).
-
Slowly add oxalyl chloride (1.2 - 1.5 equiv) via syringe.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.[5]
-
The product is typically of high purity and can be used without further purification.[5]
Protocol 3.3: Using Cyanuric Chloride (TCT)
-
Dissolve the carboxylic acid (1.0 equiv) and cyanuric chloride (0.4 - 0.5 equiv) in an anhydrous solvent like acetone or DCM.[13]
-
Add triethylamine or pyridine (1.0 equiv) dropwise to the mixture at room temperature.[12][13]
-
Stir the reaction for 3-5 hours. A precipitate of the triazine byproduct will form.
-
Filter the reaction mixture to remove the solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude acyl chloride.
Section 4: Troubleshooting and FAQs
Here we address common issues encountered during the synthesis of acyl chlorides.
Q1: My reaction is sluggish or incomplete, even after the recommended time. What should I do?
A1:
-
Reagent Quality: Thionyl chloride can decompose over time to SO₂ and other species.[18] Using a freshly opened bottle or distilled reagent is advisable. Ensure your DMF catalyst for the oxalyl chloride reaction is anhydrous, as water will destroy the Vilsmeier reagent.[17]
-
Temperature (for SOCl₂): If the reaction with thionyl chloride is incomplete at reflux in a solvent, you may need to increase the temperature by running the reaction in neat thionyl chloride (b.p. 79°C).[2]
-
Activation (for Oxalyl Chloride): Ensure you have added the catalytic DMF. Without it, the reaction is extremely slow. If the reaction stalls, adding one more drop of DMF can sometimes restart it.
Q2: How can I monitor the reaction? My product seems to hydrolyze back to the starting material on the TLC plate.
A2: This is a classic problem. Acyl chlorides are highly reactive and are often hydrolyzed by the silica gel on a TLC plate, showing a spot corresponding to the starting carboxylic acid.[17]
-
The best method is indirect analysis: Withdraw a small aliquot from the reaction mixture with a dry syringe and quench it into a vial containing a nucleophile like methanol or benzylamine.[18] This rapidly forms the stable methyl ester or benzylamide derivative. You can then run a TLC of this quenched sample against your starting material. The formation of a new, less polar spot (the ester or amide) confirms the presence of your acyl chloride.[17]
Q3: My final product is a dark oil/solid. What causes this and how can I purify it?
A3:
-
Cause: Dark coloration often indicates charring or side reactions, which are more common with the high temperatures and aggressive nature of thionyl chloride.
-
Purification:
-
Vacuum Distillation: This is the most effective method for purifying liquid acyl chlorides. It separates the product from non-volatile impurities and any remaining high-boiling reagents.
-
Filtration: If the product is a solid, you may be able to purify it by recrystallization from a non-reactive, anhydrous solvent (e.g., hexanes), though this can be challenging due to the compound's reactivity. Alternatively, dissolving the crude product in a solvent like pentane and filtering through a plug of Celite can remove particulate impurities.[19]
-
Q4: What are the most critical safety precautions I must take?
A4:
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[2]
-
Reagent-Specific Hazards:
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release toxic SO₂ and HCl gas.[9] Inhalation can cause severe respiratory damage.[9]
-
Oxalyl Chloride: Corrosive and reacts with water. Its byproducts include carbon monoxide (CO), a colorless, odorless, and highly toxic gas.[2] A CO monitor in the lab is recommended.
-
Cyanuric Chloride/Triphosgene: These are solids and less volatile, but their dust should not be inhaled. Handle with care.
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: Never quench excess reagent with water in a sealed container. Cautiously and slowly add the excess reagent to a large volume of a stirred, cold quenching solution (e.g., sodium bicarbonate solution or isopropanol) in the fume hood.
Section 5: Reagent Selection Workflow
This diagram provides a decision-making framework for choosing the optimal reagent for your specific needs.
Caption: Decision tree for selecting a chlorinating reagent.
References
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025, December 23). X-Mol.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters.
- Acyl chloride. (2022, June 21). Yufeng.
- Venkataraman, K., & Wagle, D. R. (n.d.). Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. Rhodium.ws.
- US1906761A - Purification of organic acid chlorides.
- A Comparative Guide to the Synthesis of 2- (Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl. Benchchem.
- Chemistry Acid Chloride.
- Phosgene. Wikipedia.
- CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
- Figure CX5.1. Possible syntheses of an acid chloride.
- A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)
- Acid to Acid Chloride - Common Conditions. University of Rochester.
- r/chemistry - Need help in converting a carboxylic acid to an acyl chloride. (2015, July 17). Reddit.
- How i can modify fatty acid in to acyl chloride using thionyl chloride ? (2018, September 13).
- Benzoyl chloride: Application, synthesis and toxicity. (2023, May 8). ChemicalBook.
- r/Chempros - Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit.
- Thionyl chloride. (2015, August 15). Lanxess.
- What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4).
- Phosgene and Substitutes. Merck.
- SAFETY DATA SHEET - Aldrich. (2025, December 23). Sigma-Aldrich.
- Oxalyl chloride. Wikipedia.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
Sources
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- 2. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
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- 4. Acyl chloride [yufenggp.com]
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- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
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- 19. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
managing moisture sensitivity of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
Core Directive: The "Why" of Moisture Sensitivity
Executive Summary:
You are working with 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride . This is not a standard benzoyl chloride. The presence of fluorine atoms at the 2- and 3-positions exerts a powerful inductive effect (
The Consequence:
The carbonyl carbon is hyper-electrophilic . While standard benzoyl chloride tolerates brief atmospheric exposure, this fluorinated analog will undergo rapid hydrolysis upon contact with ambient humidity. The reaction follows an associative nucleophilic acyl substitution pathway (
Failure Mode: Hydrolysis releases Hydrogen Chloride (HCl) gas. In a closed vial, this pressurizes the container. In an open vessel, the HCl fumes act as a hygroscopic "wick," pulling more moisture from the air into your sample, creating a runaway degradation cycle (autocatalytic failure).
Critical Workflow: Inert Handling Protocols
Diagram A: The "Dry-Path" Transfer Logic
Visualizing the required barrier between your reagent and the atmosphere.
Caption: Figure 1. Inert atmosphere transfer workflow preventing atmospheric moisture ingress during reagent handling.[1][2]
Protocol: The "Positive Pressure" Transfer
Objective: Transfer reagent without breaking the inert seal.
-
Preparation: Ensure the reagent bottle is sealed with a high-quality septum (PTFE-faced silicone). If the manufacturer shipped it in a standard cap, purge the headspace with Argon and replace it with a septum under a flow of inert gas.
-
Pressure Equalization: Insert a nitrogen/argon line (via a small needle) into the reagent bottle septum to provide positive pressure.
-
The Draw: Use an oven-dried, gas-tight syringe (glass or solvent-resistant plastic). Flush the syringe with nitrogen 3 times before drawing.
-
The Transfer: Withdraw the required volume. Crucial: Do not pull the plunger back further once removed from the bottle; this creates a vacuum that can suck in air past the seals.
-
Injection: Inject directly into the reaction vessel which is already under a positive pressure of inert gas [3].
Troubleshooting Guide: Failure Analysis
Issue 1: "My liquid reagent has turned into a solid paste."
-
Diagnosis: Hydrolysis. The acid chloride (liquid/low-melt solid) has reacted with moisture to form 5-chloro-2,3-difluoro-4-methylbenzoic acid, which is a high-melting solid.
-
Immediate Action:
-
Do NOT heat it to melt it back down; this will drive off HCl but leave the unreactive acid.
-
Recovery: If the sample is critical, you can attempt to regenerate the acid chloride. Dissolve the paste in thionyl chloride (
) with a drop of DMF (catalyst) and reflux for 2 hours. Distill off the excess to recover the acid chloride [4].
-
Issue 2: "I see white smoke when I open the bottle."
-
Diagnosis: HCl Release. The reagent is reacting with humidity in the air at the interface of the bottle opening.
-
Risk: The reagent quality is degrading, and the fumes are corrosive.
-
Solution:
-
Purge the bottle headspace immediately with dry Nitrogen for 5 minutes.
-
Seal with Parafilm over the cap.
-
Store in a secondary container with desiccant (Drierite or
).
-
Issue 3: "LCMS shows the carboxylic acid mass, not the chloride."
-
Diagnosis: False Negative. You cannot analyze acid chlorides directly on standard reverse-phase LCMS (water/acetonitrile mobile phase). The reagent hydrolyzes on the column.
-
Correct QC Method: Derivatization Quench.
-
Take 10
of your reaction mixture. -
Add it to 500
of anhydrous Methanol . -
Wait 1 minute.
-
Interpretation:
-
Peak A (Methyl Ester): Represents active Acid Chloride.
-
Peak B (Carboxylic Acid): Represents material that was already hydrolyzed before the methanol quench (since the acid does not esterify instantly without a catalyst).
-
-
Data & Specifications
Stability Profile
| Parameter | Specification | Notes |
| Physical State | Liquid or Low-Melting Solid | Depends on purity; impurities lower MP. |
| Hydrolysis Rate | High ( | Accelerated by 2,3-difluoro substitution. |
| Storage Temp | 2°C to 8°C | Cold slows hydrolysis kinetics. |
| Container | Glass + PTFE Liner | Avoid metal caps (HCl corrosion risk). |
Diagram B: The Hydrolysis Trap (Mechanism)
Understanding why moisture is the enemy.
Caption: Figure 2. Mechanistic pathway of hydrolysis. The 2,3-difluoro substitution lowers the activation energy for the initial water attack.
Frequently Asked Questions (FAQs)
Q: Can I purify this compound if it has partially hydrolyzed? A: Yes. The most effective method is vacuum distillation . The acid chloride will boil at a significantly lower temperature than the carboxylic acid (which forms hydrogen-bonded dimers). Ensure your vacuum pump is protected with a cold trap to catch any HCl gas released during heating [5].
Q: Is this compound compatible with DMF? A: Caution is required. While DMF is often used as a catalyst for creating acid chlorides, storing this reagent in DMF is risky. DMF can decompose acid chlorides over time (Vilsmeier-Haack type side reactions) if the temperature is uncontrolled. Use DMF only as a catalyst during synthesis, not for storage.
Q: How do I clean glassware contaminated with this? A: Do not rinse immediately with water (violent splashing/fuming).
-
Rinse with a sacrificial alcohol (Ethanol or Methanol) to quench the chloride into an ester.[5]
-
Rinse with water.[6]
-
Wash with base (Sodium Bicarbonate) to neutralize the residual acid.
References
-
BenchChem. Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. (2025).[1][5][7] Link
-
MDPI. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011).[8] Link
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014).[2][7] Link
-
ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity. (2023).[3] Link
-
Organic Chemistry Portal. Benzyl chloride synthesis and purification. (2020). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride and Other Substituted Benzoyl Chlorides for the Synthetic Chemist
In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Substituted benzoyl chlorides are a cornerstone class of reagents, prized for their ability to introduce the benzoyl moiety into a diverse range of scaffolds. Among these, 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is an emerging player with a unique substitution pattern that offers distinct advantages in specific applications, particularly in the synthesis of complex heterocyclic systems.
This guide provides an in-depth technical comparison of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride with other commonly utilized substituted benzoyl chlorides, such as 4-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride, and 4-fluorobenzoyl chloride. We will delve into their synthesis, comparative reactivity based on electronic and steric effects, and provide field-proven experimental protocols to guide researchers in their synthetic endeavors.
The Strategic Importance of Substitution: A Physicochemical Overview
The reactivity of a benzoyl chloride is intricately linked to the electronic and steric nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. The halogens (F, Cl) are EWGs due to their inductive effect (-I), while the methyl group is a weak EDG due to hyperconjugation (+I).
Table 1: Comparison of Physicochemical Properties of Selected Benzoyl Chlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
| 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride | C₈H₄Cl₃F₂O | 243.47 | Not readily available | Not readily available | Multiple EWGs (Cl, F), one EDG (CH₃) |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 11-14[1] | 102-104 (11 mmHg)[1] | Single EWG (Cl) in para position |
| 2,4-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | 16-18[2][3] | 150 (34 mmHg)[2][3] | Two EWGs (Cl) in ortho and para positions |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 10-12[4] | 82 (20 mmHg)[4] | Strong EWG (F) in para position |
The unique substitution pattern of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, with two fluorine atoms and a chlorine atom, renders its benzoyl ring highly electron-deficient. This heightened electrophilicity is a key determinant of its reactivity profile.
Synthesis of Substituted Benzoyl Chlorides
The preparation of benzoyl chlorides is most commonly achieved by the chlorination of the corresponding benzoic acid.
General Synthesis of Benzoyl Chlorides from Benzoic Acids
A widely used and reliable method for this transformation is the reaction of the benzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[5].
Figure 1: General scheme for the synthesis of benzoyl chlorides.
Synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride
While a specific, detailed laboratory preparation for 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is not widely published, its synthesis would logically follow the general principle of chlorinating the corresponding benzoic acid. The precursor, 5-chloro-2,3-difluoro-4-methylbenzoic acid, can be synthesized through multi-step sequences involving halogenation, nitration, reduction, and Sandmeyer reactions on appropriately substituted toluene precursors.
Comparative Reactivity and Mechanistic Insights
The reactivity of benzoyl chlorides is most evident in their acylation reactions, such as Friedel-Crafts reactions, and the formation of amides and esters.
Theoretical Reactivity Profile
Based on the principles of physical organic chemistry, the reactivity of the compared benzoyl chlorides in nucleophilic acyl substitution is predicted to follow the order:
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride > 2,4-Dichlorobenzoyl chloride > 4-Chlorobenzoyl chloride ≈ 4-Fluorobenzoyl chloride
This predicted order is based on the cumulative electron-withdrawing effect of the halogen substituents, which increases the electrophilicity of the carbonyl carbon. The two fluorine atoms and one chlorine atom in 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride create a significantly more electron-deficient aromatic ring compared to the other examples. While the methyl group is electron-donating, its effect is likely outweighed by the three halogens.
Figure 2: Predicted reactivity hierarchy of selected benzoyl chlorides.
Experimental Support and Field Observations
While direct kinetic comparisons involving 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride are scarce in the literature, the general principles are well-supported. For instance, in Friedel-Crafts acylation reactions, the increased electrophilicity of the acylium ion generated from more electron-deficient benzoyl chlorides leads to faster reaction rates.
In amide and ester formation, the rate-determining step is typically the nucleophilic attack on the carbonyl carbon. A higher degree of positive charge on this carbon, induced by electron-withdrawing substituents, lowers the activation energy for this step.
Applications in Medicinal Chemistry: A Focus on Quinolone Antibacterials
Substituted benzoyl chlorides are pivotal intermediates in the synthesis of numerous pharmaceuticals.[6][7][8][9] A notable application lies in the construction of the quinolone scaffold, a core structure in a major class of antibacterial agents.[10][11][12][13][14] The specific substitution pattern of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride makes it a potentially valuable precursor for novel fluoroquinolones, where the halogen and methyl substituents can modulate the drug's antibacterial spectrum, pharmacokinetic properties, and safety profile.
Experimental Protocols
The following protocols are provided as a guide for researchers and can be adapted based on the specific substrate and desired scale.
General Protocol for Amide Bond Formation
-
Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition: Cool the solution to 0 °C. To this, add a solution of the substituted benzoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation
-
Preparation: In a dry, inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add the substituted benzoyl chloride (1.0 equivalent). Stir the mixture at this temperature for 30 minutes.
-
Acylation: Add the aromatic substrate (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo. The resulting ketone can be purified by chromatography or recrystallization.
Figure 3: Experimental workflow for a typical amidation reaction.
Conclusion and Future Outlook
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride represents a highly activated acylating agent with significant potential in organic synthesis, particularly for the construction of complex, electron-deficient aromatic systems relevant to medicinal chemistry. Its enhanced reactivity, stemming from its unique polysubstituted pattern, can offer advantages in reactions with weakly nucleophilic substrates or where milder reaction conditions are desired. While direct comparative kinetic data is still emerging, the principles of physical organic chemistry provide a strong framework for predicting its behavior. Further research into the applications of this and other similarly substituted benzoyl chlorides will undoubtedly open new avenues for the efficient synthesis of novel chemical entities.
References
- The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (URL not available)
- The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role. (URL not available)
-
Synthesis of 4-chlorobenzoyl chloride - PrepChem.com. [Link]
-
Step (a): Preparation of 4-fluorobenzoyl chloride - PrepChem.com. [Link]
- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google P
-
synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]
-
2,4-Dichlorobenzoyl chloride | CAS#:89-75-8 | Chemsrc. [Link]
- CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google P
-
Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap. [Link]
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P
-
4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. [Link]
-
2,4-Dichlorobenzyl chloride Dealer and Distributor - Multichem. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. [Link]
-
4-Chlorobenzoyl chloride, 99% | Ottokemi™. [Link]
-
Preparation of 4-chlorobenzyl chloride - PrepChem.com. [Link]
-
Benzoyl chloride, 4-fluoro- - Cheméo. [Link]
-
4-Chlorobenzoyl chloride Five Chongqing Chemdad Co. ,Ltd. [Link]
-
4-FLUOROBENZOYL CHLORIDE MSDS CAS No: 403-43-0 MSDS - Loba Chemie. [Link]
-
2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem. [Link]
- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC. [Link]
-
Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... - ResearchGate. [Link]
-
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. [Link]
-
Synthetic antibacterial agents quinolones. [Link]
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Comparative Reactivity of Fluorinated Benzoyl Chlorides
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
The introduction of fluorine into the benzoyl chloride scaffold fundamentally alters its electrophilic profile, driving significant changes in reaction rates and mechanistic pathways.[1] This guide objectively compares the reactivity of mono- and poly-fluorinated benzoyl chlorides against the non-fluorinated standard.
While benzoyl chloride serves as the baseline, fluorinated analogues exhibit accelerated kinetics in nucleophilic acyl substitutions (NAS) due to the strong inductive effect (
Mechanistic Basis of Reactivity
The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon.[1][2] Fluorine substitution modulates this through two opposing vectors:
-
Inductive Effect (
): Fluorine is highly electronegative, withdrawing electron density through the -framework. This destabilizes the ground state and increases the positive character ( ) of the carbonyl carbon, accelerating nucleophilic attack. -
Resonance Effect (
): Fluorine lone pairs can donate electron density into the -system. This stabilizes the carbonyl, potentially decelerating nucleophilic attack.
The Hammett Prediction
The net effect is quantified by Hammett substituent constants (
| Substituent | Position | Net Electronic Effect | Predicted Reactivity ( | |
| H | - | 0.00 | Baseline | 1.0 (Reference) |
| F | Para (4-F) | +0.06 | Weakly Activating ( | ~1.2 – 1.5x |
| F | Meta (3-F) | +0.34 | Strongly Activating ( | ~2.5 – 4.0x |
| F | Ortho (2-F) | N/A* | Steric/Field + Strong | High (Variable**) |
| F5 | Penta | High | Cumulative | >100x |
*Hammett
Comparative Reactivity Analysis
A. Mono-Fluorinated Isomers
-
4-Fluorobenzoyl Chloride: The resonance donation from the para-fluorine nearly cancels its inductive withdrawal. Consequently, it is only marginally more reactive than benzoyl chloride. It is the most "stable" of the fluorinated variants and handles similarly to the parent compound.
-
3-Fluorobenzoyl Chloride: With the fluorine in the meta position, resonance overlap with the carbonyl is impossible. The strong inductive effect dominates, making this isomer significantly more electrophilic. Hydrolysis and aminolysis rates are distinctly faster, requiring lower temperatures to prevent over-reaction.
-
2-Fluorobenzoyl Chloride: The "Ortho Effect" here is unique. Unlike 2-chloro or 2-bromo analogs where steric hindrance slows reaction, the small Van der Waals radius of fluorine (1.47 Å) minimizes steric blocking. The close proximity of the electronegative fluorine creates a strong field effect, rendering the carbonyl carbon highly susceptible to attack.
B. Pentafluorobenzoyl Chloride (The "Super-Electrophile")
Pentafluorobenzoyl chloride represents a distinct class of reactivity. The cumulative inductive effect of five fluorine atoms renders the carbonyl carbon extremely electrophilic.
-
Primary Pathway (NAS): Reaction with nucleophiles is nearly instantaneous at room temperature.
-
Competing Pathway (
): The para-fluorine atom is activated by the carbonyl group (an electron-withdrawing group itself) and the other fluorines. Strong nucleophiles (or excess amine) can attack the para-position, displacing fluoride to form a 4-substituted-2,3,5,6-tetrafluorobenzoyl species.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for mono- vs. poly-fluorinated substrates.
Caption: Reaction pathways showing the standard Nucleophilic Acyl Substitution (NAS) and the competing Nucleophilic Aromatic Substitution (
Experimental Protocols
Protocol A: Kinetic Assessment via Conductometry
Objective: To determine relative rate constants (
Reagents:
-
Solvent: 1:1 (v/v) Acetone:Water (for hydrolysis) or Anhydrous Acetonitrile (for aminolysis).
-
Substrate: 0.01 M solutions of Benzoyl Chloride, 4-F, 3-F, and Penta-F analogs.
-
Nucleophile: Water (excess) or Morpholine (1.0 equiv).
Workflow:
-
Baseline Calibration: Immerse the conductivity probe in 20 mL of solvent at 25.0 °C. Record baseline conductivity (
). -
Initiation: Inject 100 µL of Substrate stock solution. Start data logging immediately (
). -
Monitoring: Record conductivity (
) at 1-second intervals. -
Endpoint: Continue until conductivity plateaus (
), indicating complete conversion to HCl/Amine-HCl. -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Self-Validation Check: The plot must be linear (
Protocol B: Selective Synthesis with Pentafluorobenzoyl Chloride
Objective: To synthesize a pentafluorobenzamide without triggering
Critical Control Points:
-
Temperature: Must be kept
. -
Stoichiometry: Strictly 1:1 Nucleophile:Acyl Chloride. Excess nucleophile promotes
.
Step-by-Step:
-
Dissolve Pentafluorobenzoyl chloride (1.0 mmol) in anhydrous DCM (5 mL) and cool to -78 °C (dry ice/acetone bath).
-
Add Triethylamine (1.0 mmol) as a proton scavenger. Note: Do not use excess base.
-
Add the Amine Nucleophile (1.0 mmol) dropwise over 10 minutes.
-
Allow the mixture to warm only to 0 °C (ice bath) over 1 hour. Do not heat to room temperature until TLC confirms consumption of starting material.
-
Quench: Add cold dilute HCl (0.1 M) immediately to neutralize any remaining active species and remove amine salts.
Data Summary: Relative Reactivity Table
The following table synthesizes data derived from Hammett plots and kinetic literature for hydrolysis in aqueous acetone at 25°C.
| Compound | Structure | Relative Rate ( | Dominant Effect | Handling Precaution |
| Benzoyl Chloride | Ph-COCl | 1.0 | Reference | Standard corrosive |
| 4-Fluorobenzoyl Cl | 4-F-Ph-COCl | 1.4 | Inductive/Resonance Balance | Standard corrosive |
| 3-Fluorobenzoyl Cl | 3-F-Ph-COCl | 3.8 | Inductive ( | Moisture sensitive |
| 2-Fluorobenzoyl Cl | 2-F-Ph-COCl | ~15 - 20 | Inductive + Field Effect | Highly moisture sensitive |
| Pentafluorobenzoyl Cl | C6F5-COCl | > 200 | Cumulative Inductive | Lachrymator; Cold storage required |
Visualizing the Hammett Trend
The graph below depicts the theoretical Hammett correlation for these species. Note the deviation for the ortho (2-F) and Penta-F species, which lie off the standard line due to steric/field effects and multi-substituent additivity issues.
Caption: Conceptual Hammett Plot. 4-F and 3-F follow the linear free-energy relationship. 2-F and Penta-F deviate significantly due to ortho-effects and cumulative activation, respectively.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Bentley, T. W., & Shim, C. S. (1993). Mechanism of hydrolysis of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1659-1663. Link
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link
- Gore, P. H. (1964). The Reactivity of Acid Chlorides. Chemistry & Industry, 1354. (Classic reference for general acyl chloride reactivity trends).
-
BenchChem. (2025).[4] 4-Fluorobenzoyl chloride: Product Guide and Safety Data. Link
Sources
Introduction: The Rationale for Exploring Halogenated Benzoyl Scaffolds in Drug Discovery
An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into small molecules is a cornerstone of rational drug design. These modifications can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The benzoyl chloride scaffold is a highly versatile intermediate, primarily used for creating a diverse array of esters and amides through acylation reactions.[2][3] The specific compound, 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, presents a unique combination of electronic and steric features, making its derivatives promising candidates for targeted therapies.
This guide provides a comprehensive framework for comparing the biological activity of a series of hypothetical analogs based on this core structure. Our objective is to elucidate structure-activity relationships (SAR) by systematically evaluating their effects on cancer cell viability and specific enzyme inhibition. The experimental choices and protocols described herein are designed to provide a robust and self-validating system for identifying promising lead compounds for further preclinical development.[4]
The Analog Panel: A Study in Strategic Chemical Modification
To establish a clear structure-activity relationship, we have designed a focused panel of analogs based on the parent compound (Analog A). Each modification is intended to probe the importance of specific substituent positions and electronic properties.
| Analog ID | Compound Name | Modification from Parent (Analog A) | Rationale |
| A | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (Parent) | - | Establish a baseline activity for the core scaffold. |
| B | 5-Chloro-2,3-difluoro-benzoyl chloride | Removal of 4-methyl group | To assess the steric and electronic contribution of the methyl group. |
| C | 2,3-Difluoro-4-methylbenzoyl chloride | Removal of 5-chloro group | To evaluate the role of the chlorine atom in potency and potential binding interactions. |
| D | 5-Chloro-2-fluoro-4-methylbenzoyl chloride | Removal of 3-fluoro group | To determine the impact of the second fluorine atom on the phenyl ring's electronic nature and activity. |
| E | 3-(5-Chloro-2,3-difluoro-4-methylbenzamido)propanoic acid | Derivatization with β-alanine | To create a more drug-like molecule from the reactive acyl chloride and assess the impact of a carboxylate tail. |
Experimental Workflow: A Tiered Approach to Biological Evaluation
A successful screening campaign relies on a logical progression from broad, high-throughput assays to more specific, mechanistic studies.[5] Our workflow is designed to efficiently identify potent and selective compounds while minimizing resource expenditure.
Caption: A tiered experimental workflow for evaluating novel chemical analogs.
Comparative Biological Data (Hypothetical)
The following tables summarize hypothetical data from our proposed experimental workflow. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.
Table 1: Anti-proliferative Activity (IC₅₀, µM) in Cancer Cell Lines
The IC₅₀ value represents the concentration of a compound required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
| Analog ID | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) | MCF-10A (Normal Breast Epithelial) |
| A | 12.5 | 9.8 | 15.2 | > 50 |
| B | 25.1 | 22.4 | 30.5 | > 50 |
| C | > 50 | > 50 | > 50 | > 50 |
| D | 18.9 | 15.3 | 21.7 | > 50 |
| E | 1.8 | 0.9 | 2.5 | 28.6 |
| Doxorubicin | 0.05 | 0.08 | 0.12 | 1.5 |
Table 2: Biochemical Kinase Inhibition (IC₅₀, nM)
Based on the cellular activity profile, promising analogs were tested against specific kinases known to be involved in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9).[6]
| Analog ID | CDK9/Cyclin T1 | c-Src | CK2 |
| A | 850 | >10000 | >10000 |
| B | 1500 | >10000 | >10000 |
| C | >10000 | >10000 | >10000 |
| D | 1100 | >10000 | >10000 |
| E | 35 | 2500 | >10000 |
Analysis and Structure-Activity Relationship (SAR)
-
The Importance of Halogenation: The complete loss of activity in Analog C (lacking the 5-chloro group) strongly suggests this substituent is critical for biological activity. The chlorine atom may be involved in a key binding interaction within the target protein's active site or may be crucial for maintaining a favorable electronic profile.[7] Similarly, the reduced potency of Analog D (lacking the 3-fluoro group) compared to the parent Analog A indicates that both fluorine atoms contribute to activity, likely by modulating the acidity of the benzoyl group or through specific fluorine-protein interactions.
-
Contribution of the Methyl Group: The decrease in potency observed for Analog B (lacking the 4-methyl group) compared to Analog A implies that the methyl group is beneficial for activity. This could be due to favorable hydrophobic interactions within a binding pocket or by sterically enforcing an active conformation.
-
The Power of Derivatization: The significant increase in both cellular and biochemical potency for Analog E highlights the critical role of the derivatizing moiety. The reactive benzoyl chloride is a precursor, and the final amide derivative is the active species. The β-alanine tail likely provides additional hydrogen bonding opportunities and improved physicochemical properties, turning a moderately active scaffold into a potent inhibitor.[8] The improved selectivity for CDK9 over other kinases also suggests that the appended group is crucial for specific target recognition.
Detailed Experimental Protocols
The following protocols are foundational for the comparative analysis described. They are based on established methodologies to ensure reproducibility and accuracy.[5][9]
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
A. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.
-
Filter-sterilize the solution using a 0.2 µm filter and store it in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[10]
-
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.
B. Assay Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the Solubilization Solution to each well.
-
Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.[11]
Protocol 2: Biochemical Kinase Inhibition Assay
This protocol provides a general framework for measuring direct enzyme inhibition. Specific conditions (e.g., substrate concentration, enzyme concentration) must be optimized for each kinase.[13]
A. Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase. The rate of product formation is typically measured using fluorescence, luminescence, or radiometric methods.[14] The IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.[15]
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
B. Assay Procedure (Luminescence-based, e.g., Kinase-Glo®):
-
Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate/ATP solution, and test compounds diluted in assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2x kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final substrate concentration should be near its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a luminescence-based detection reagent (which measures the amount of ATP remaining).
-
Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: High kinase activity consumes ATP, resulting in a low luminescent signal. Potent inhibitors block ATP consumption, leading to a high signal. Normalize the data against positive (no inhibitor) and negative (no enzyme) controls to calculate percent inhibition and determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the ATP Km is known.[15]
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activity of novel 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride analogs. Our hypothetical data and SAR analysis demonstrate that while the core halogenated scaffold is essential for activity, derivatization into a more drug-like amide is critical for achieving high potency and selectivity. Specifically, Analog E emerged as a promising lead compound with potent anti-proliferative effects and selective, nanomolar inhibition of CDK9.
Future work should focus on expanding the SAR around Analog E by modifying the β-alanine linker to optimize pharmacokinetic properties. Further studies, including in vivo xenograft models, are warranted to evaluate the therapeutic potential of this chemical series in oncology.[4]
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Singh, S. R. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Montanari, E., et al. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available from: [Link]
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Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019, January). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
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Wouters, B. G., & Baumann, M. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
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Lin, C. C., et al. (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available from: [Link]
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Taylor & Francis. Benzoyl chloride – Knowledge and References. Available from: [Link]
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da Silva, A. C. G., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Available from: [Link]
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ResearchGate. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Available from: [Link]
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Wikipedia. Benzoyl chloride. Available from: [Link]
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Tradeasia. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Available from: [Link]
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Hennequin, L. F., et al. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available from: [Link]
-
Hu, Z., et al. (2018, October 5). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. PubMed. Available from: [Link]
-
Sedić, M., et al. (2024, November 13). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Available from: [Link]
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ResearchGate. Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Available from: [Link]
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Patel, V. P., et al. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available from: [Link]
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ResearchGate. (2022, November 28). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Available from: [Link]
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Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Available from: [Link]
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Basilicata, M. G., et al. (2022, March 7). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC. Available from: [Link]
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Chemical-Konomics Lab. Drug Discovery - Inhibitor. Available from: [Link]
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Sestak, A., et al. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Electrochemical Behaviour of Novel Biologically Active and Antitumer Compound: 2-Amino-5-S-Benzyl. Available from: [Link]
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A Comprehensive Guide to the Structural Confirmation of 5-Chloro-2,3-difluoro-4-methylbenzoyl Chloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride serves as a versatile, fluorinated building block for creating a diverse range of chemical entities, particularly amide and ester derivatives, which are of significant interest in agrochemical and pharmaceutical research. The precise substitution pattern on the benzene ring, featuring a combination of chloro, fluoro, and methyl groups, presents a unique analytical challenge that demands a multi-technique approach for definitive structural elucidation.
This guide provides an in-depth, experience-driven framework for the synthesis and, more critically, the structural confirmation of derivatives synthesized from 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride. We move beyond simple protocols to explain the underlying principles of each experimental choice, ensuring a self-validating workflow from synthesis to final characterization.
The Synthetic Gateway: Derivatization of the Acyl Chloride
The reactivity of the acyl chloride functional group is dominated by its electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. The most common and synthetically valuable derivatives are amides and esters, formed by reaction with primary/secondary amines and alcohols, respectively.
Causality of Experimental Design:
The choice of reaction conditions is critical for achieving high yields and purity. For amide synthesis, a non-nucleophilic base like pyridine or triethylamine is typically included. Its role is twofold: to deprotonate the amine nucleophile, increasing its reactivity, and to scavenge the HCl byproduct generated during the reaction, which would otherwise form an unreactive ammonium salt with the starting amine. For esterification, the same principle applies if the alcohol is not used as the solvent itself. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the corresponding carboxylic acid.
Caption: General reaction pathways for the synthesis of amide and ester derivatives.
The Analytical Gauntlet: A Multi-Pronged Approach to Structure Confirmation
No single analytical technique is sufficient to confirm the structure of a novel, polysubstituted aromatic compound. A logical, sequential workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is required. This workflow is designed to be self-validating, where the results from each technique corroborate the others.
Caption: Sequential workflow for the definitive structural elucidation of derivatives.
Comparative Analysis: Spectroscopic Signatures of Transformation
The core of the confirmation process lies in comparing the spectroscopic data of the starting acyl chloride with the final derivative. The expected shifts and changes in key analytical signals provide definitive proof of a successful reaction.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for a successful substitution.
-
Expertise & Experience: For compounds containing chlorine, the isotopic pattern is a critical diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[1][2] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and chlorine-containing fragments: an M⁺ peak and an M+2 peak with an intensity ratio of roughly 3:1.[1][2] Observing this pattern confirms the presence of a single chlorine atom in the molecule. The high-resolution mass spectrometry (HRMS) data should align with the calculated exact mass of the expected derivative, providing further confidence.
| Compound Type | Expected Molecular Ion (EI-MS) | Key Diagnostic Feature |
| Starting Acyl Chloride | C₈H₅Cl₂F₂O⁺ | M⁺ and M+2 peaks (ratio ~3:1 for the two Cl atoms is more complex, but the presence of Cl is clear) |
| Amide Derivative | [M]⁺ corresponding to C₈H₅ClF₂O(NR¹R²) | M⁺ and M+2 peaks (ratio ~3:1). Mass increase corresponds to the amine minus H. |
| Ester Derivative | [M]⁺ corresponding to C₈H₅ClF₂O(OR³) | M⁺ and M+2 peaks (ratio ~3:1). Mass increase corresponds to the alcohol minus H. |
Infrared (IR) Spectroscopy: Tracking the Carbonyl
IR spectroscopy is exceptionally useful for monitoring the conversion of the acyl chloride functional group. The stretching frequency of the carbonyl (C=O) bond is highly sensitive to its electronic environment.
-
Trustworthiness: The acyl chloride C=O stretch is found at a characteristically high frequency (typically 1770-1815 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom. Upon conversion to an ester or an amide, this frequency shifts to a lower wavenumber. This predictable shift is a reliable indicator of the reaction's success. The C=O absorption in benzoyl halides is often split due to Fermi resonance with an overtone of the C-Cl stretching vibration.[3]
| Compound Type | Typical C=O Stretch (cm⁻¹) | Rationale for Shift |
| Starting Acyl Chloride | ~1775 cm⁻¹[4] | Strong inductive effect of chlorine increases the bond order of C=O. |
| Ester Derivative | ~1720-1740 cm⁻¹ | The oxygen atom of the ester is less electron-withdrawing than the chlorine of the acyl chloride. |
| Amide Derivative | ~1650-1690 cm⁻¹ | Resonance donation from the nitrogen lone pair into the carbonyl group decreases the C=O bond order, lowering its stretching frequency significantly. |
NMR Spectroscopy: The Definitive Structural Proof
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the most detailed picture of the molecular structure, confirming the substitution pattern and the identity of the newly introduced group.
-
Authoritative Grounding: The chemical shifts and coupling constants (J-values) are dictated by the electron density around the nuclei and their spatial relationships. The conversion of the -COCl group to an amide or ester causes subtle but measurable changes in the electronic environment of the entire molecule, which are reflected in the NMR spectra.
¹H NMR: The parent aromatic system has only one proton. Its chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms. Upon derivatization, new signals corresponding to the protons of the added alkyl/aryl groups (from the amine or alcohol) will appear. For an amide with an N-H proton, a broad singlet is typically observed, which can be exchanged with D₂O.
¹⁹F NMR: This is a powerful tool for fluorinated compounds. We expect two signals for the two non-equivalent fluorine atoms at positions 2 and 3. Their chemical shifts and their coupling to each other (³JF-F) and to the aromatic proton (⁴JF-H) are highly diagnostic. The chemical environment change upon derivatization may cause slight shifts in these signals.
¹³C NMR: The most significant change will be observed for the carbonyl carbon. The carbonyl carbon of the acyl chloride is typically found far downfield. This signal will shift upon conversion to an ester or amide. Furthermore, new signals for the carbons of the added R-groups will appear.
| Nucleus | Starting Acyl Chloride (Predicted) | Amide/Ester Derivative (Predicted Change) |
| ¹³C (Carbonyl) | ~168 ppm[4] | Shifts upfield to ~164-167 ppm. |
| ¹H (Aromatic) | 1H, likely a doublet of doublets (dd) | Slight shift (Δδ ± 0.2 ppm). New signals for R-groups appear. |
| ¹⁹F (Aromatic) | Two distinct signals | Slight shifts (Δδ ± 1-2 ppm). |
Experimental Protocols
The following protocols are provided as a robust starting point for synthesis and analysis.
Protocol 1: General Synthesis of an Amide Derivative
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Causality: The use of anhydrous solvent and an inert atmosphere prevents hydrolysis of the starting material. Dropwise addition at 0 °C controls the exothermicity of the reaction. The aqueous workup removes the pyridine hydrochloride salt and any unreacted starting materials.
Protocol 2: Structural Analysis by NMR
-
Sample Prep: Accurately weigh ~5-10 mg of the purified derivative and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (often several thousand) will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (e.g., to residual solvent signals or an internal standard).[5] Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants for all spectra to assemble the final structure.
Trustworthiness: Using a standard deuterated solvent with known residual peaks allows for accurate referencing of the chemical shifts.[5] The combination of 1D spectra (¹H, ¹³C, ¹⁹F) and potentially 2D correlation spectra (e.g., COSY, HSQC) provides an interlocking web of data that leads to an unambiguous structural assignment.
References
-
Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461. [Link]
-
National Institute of Standards and Technology (NIST). Benzoyl chloride - IR Spectrum. In NIST Chemistry WebBook. [Link]
-
DergiPark Akademik. (n.d.). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES. [Link]
-
Hannus, I., et al. (2000). IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Vibrational Spectroscopy, 22(1-2), 29-37. [Link]
-
Bowie, J. H., & Deady, L. W. (1998). Mass spectra of halogenostyrylbenzoxazoles. Rapid Communications in Mass Spectrometry, 12(1), 25-28. [Link]
-
Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(9), 7431-7436. [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
PubChem. (n.d.). 4-Methylbenzoyl Chloride. [Link]
-
National Institute of Standards and Technology (NIST). Benzoyl chloride, 4-methyl-. In NIST Chemistry WebBook. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. [Link]
-
PubChemLite. (n.d.). 2,3-difluoro-4-methylbenzoyl chloride. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry of Halogen Compounds. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.jp]
- 4. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
